Benzylmorphine methyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47606-53-1 |
|---|---|
Molecular Formula |
C25H27NO3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C25H27NO3/c1-26-13-12-25-18-9-11-21(27-2)24(25)29-23-20(28-15-16-6-4-3-5-7-16)10-8-17(22(23)25)14-19(18)26/h3-11,18-19,21,24H,12-15H2,1-2H3/t18-,19+,21-,24-,25-/m0/s1 |
InChI Key |
FNDOYNKCXMKHPT-ASDQOZNMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](C=C4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzylmorphine
Disclaimer: Information regarding a compound specifically named "benzylmorphine methyl ether" is not available in publicly accessible scientific literature. This guide therefore focuses on the closely related and well-documented compound, benzylmorphine .
This technical guide provides a comprehensive overview of the physicochemical properties of benzylmorphine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, including quantitative data, and generalized experimental protocols.
Chemical Identity and Physicochemical Properties
Benzylmorphine, also known as Peronine, is a semi-synthetic opioid narcotic.[1] It is structurally similar to codeine, with a benzyl group attached to the morphine molecule.[1] It has been used as a moderate-strength analgesic and a cough suppressant.[1]
Table 1: Physicochemical Properties of Benzylmorphine
| Property | Value | Source |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |
| Synonyms | Peronine, O3-Benzylmorphine, Benzylmorphine | [1][2] |
| CAS Number | 14297-87-1 | [2] |
| Molecular Formula | C₂₄H₂₅NO₃ | [1][3][4] |
| Molar Mass | 375.468 g/mol | [1] |
| Melting Point | 132 °C | [2][5] |
| Water Solubility | 400 mg/L | [2][6] |
| Predicted logP | 2.71 - 3.07 | [6] |
| Predicted pKa (Strongest Basic) | 9.19 | [6] |
| Appearance | White to light yellow solid | [7] |
Experimental Protocols
2.1. Melting Point Determination
The melting point of a compound is a critical indicator of its purity. The general procedure follows pharmacopeial standards.
-
Apparatus: A calibrated melting point apparatus (e.g., Fisher-Johns melting-point block or similar).[8][9]
-
Sample Preparation: The benzylmorphine sample should be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[9]
-
The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]
-
The melting range is recorded from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.[9]
-
2.2. Solubility Determination
The solubility of a substance is a key parameter in drug development, influencing its absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[10]
-
Materials: Benzylmorphine, purified water (or other relevant solvents/buffers), flasks, a temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).[10][11]
-
Procedure:
-
An excess amount of benzylmorphine is added to a known volume of the solvent in a flask.[11]
-
The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C to simulate physiological conditions) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[11]
-
Once equilibrium is achieved, the suspension is filtered to remove undissolved solid.[11]
-
The concentration of benzylmorphine in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.[10][11]
-
2.3. Determination of Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[12]
-
Materials: Benzylmorphine, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, and a method for quantifying benzylmorphine in both phases.[12][13]
-
Procedure:
-
A known amount of benzylmorphine is dissolved in either n-octanol or water.
-
This solution is added to a separatory funnel containing the other immiscible solvent.
-
The funnel is shaken until the partitioning of benzylmorphine between the two phases reaches equilibrium.[12]
-
The two phases are then separated, and the concentration of benzylmorphine in each phase is measured.[12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
-
2.4. Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is important for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common method for pKa determination.[13][14]
-
Apparatus: A calibrated pH meter with an electrode, a burette, and a titration vessel.
-
Procedure:
-
A solution of benzylmorphine of known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.[13]
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the benzylmorphine is in its ionized form.[13]
-
Signaling Pathways
As an opioid, benzylmorphine is presumed to exert its effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade for opioid receptors involves two main pathways: the G-protein dependent pathway and the β-arrestin pathway.
3.1. G-Protein Dependent Signaling Pathway
Opioid receptor activation by an agonist like benzylmorphine typically leads to the activation of inhibitory G-proteins (Gi/o).
Caption: G-protein signaling pathway of opioid receptors.
This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and results in various cellular responses, including analgesia.
3.2. β-Arrestin Mediated Signaling and Receptor Desensitization
Prolonged activation of opioid receptors can lead to desensitization and internalization, processes mediated by β-arrestin.
Caption: β-arrestin signaling and receptor regulation.
Upon receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestin. This binding event uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also promotes receptor internalization and can initiate its own signaling cascades, such as the MAPK pathway.[15]
Experimental Workflows
4.1. Analytical Workflow: HPLC Analysis
High-performance liquid chromatography (HPLC) is a standard method for the separation, identification, and quantification of benzylmorphine.
Caption: General workflow for HPLC analysis of benzylmorphine.
A typical HPLC method for benzylmorphine might use a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[16]
4.2. Synthetic Workflow: Preparation of Benzylmorphine
The synthesis of benzylmorphine can be achieved through the benzylation of morphine. The following is a generalized representation of this process.
Caption: Conceptual workflow for the synthesis of benzylmorphine.
This process involves reacting morphine with a benzylating agent, such as a benzyl halide, in the presence of a base to deprotonate the phenolic hydroxyl group of morphine, followed by nucleophilic substitution. The product is then isolated and purified. A patent describes a process for preparing oxymorphone from morphine via a 3-benzylmorphine intermediate, which involves reacting morphine with a benzyl halide.[17]
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Benzylmorphine [webbook.nist.gov]
- 5. stenutz.eu [stenutz.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. UNODC - Bulletin on Narcotics - 1954 Issue 1 - 002 [unodc.org]
- 9. thinksrs.com [thinksrs.com]
- 10. mdpi.com [mdpi.com]
- 11. who.int [who.int]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-specific lipophilicity of morphine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. US5922876A - Preparation of oxymorphone from morphine - Google Patents [patents.google.com]
Benzylmorphine methyl ether IUPAC name and structure
Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States and is regulated internationally. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.
The term "benzylmorphine methyl ether" is not a standard chemical name and does not correspond to a well-documented compound. It is likely a misnomer for benzylmorphine, which is the 3-O-benzyl ether of morphine. This document provides a comprehensive overview of benzylmorphine, also known by the trade name Peronine.
Chemical Identity and Structure
Benzylmorphine is a semi-synthetic opioid narcotic derived from morphine. In this derivative, the phenolic hydroxyl group at the C-3 position of the morphine molecule is etherified with a benzyl group.
IUPAC Name: (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]
Other Names: Peronine, 3-Benzyloxy-4,5α-epoxy-17-methyl-7-morphinen-6α-ol, O3-Benzylmorphine[1][2][3][4]
Chemical Structure:
Caption: 2D chemical structure of Benzylmorphine.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for benzylmorphine is presented below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C24H25NO3 | [1][2][5] |
| Molecular Weight | 375.46 g/mol | [1][2][5] |
| Melting Point | 132 °C | PubChem |
| Solubility in water | 400 mg/L | PubChem |
| Appearance | White to light yellow solid | [2] |
| LogP | 3.072 | Cheméo |
| CAS Number | 14297-87-1 | [1][2][5] |
Experimental Protocols
Synthesis of Benzylmorphine from Morphine
Benzylmorphine can be synthesized from morphine via the etherification of the phenolic hydroxyl group. One documented method involves the reaction of morphine with benzyl chloride in the presence of a base.
Materials:
-
Morphine
-
Benzyl chloride
-
Sodium ethylate (or another suitable base)
-
Anhydrous ethanol (solvent)
-
Apparatus for reflux reaction
-
Purification equipment (e.g., for crystallization)
Procedure:
-
Dissolve morphine in anhydrous ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of sodium ethylate to the solution to deprotonate the phenolic hydroxyl group of morphine, forming the sodium salt.
-
To this solution, add a slight excess of benzyl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture and neutralize any excess base.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified, typically by crystallization from a suitable solvent, to yield pure benzylmorphine.
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of benzylmorphine from morphine.
References
CAS number for benzylmorphine methyl ether
Technical Dossier: Benzylmorphine
An In-depth Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of benzylmorphine, a semi-synthetic opioid derivative. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Properties
Benzylmorphine, also known by the trade name Peronine, is the benzyl ether of morphine.[1] It is structurally similar to codeine, with a benzyl group in place of the methyl group at the 3-position of the morphine molecule.[1]
Synonyms: Peronine, 3-O-Benzylmorphine[2][3][4] CAS Number: 14297-87-1[1][2][3][5]
The key chemical and physical properties of benzylmorphine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₅NO₃ | [1][2] |
| Molecular Weight | 375.46 g/mol | [2][6] |
| Appearance | White to light yellow solid | [2] |
| LogP (Octanol/Water) | 3.072 (Calculated) | [3] |
| Water Solubility (logS) | -2.22 (Calculated) | [3] |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |
| SMILES | CN1CC[C@]23c4c5ccc(OCc6ccccc6)c4O[C@H]2--INVALID-LINK--C=C[C@H]3[C@H]1C5 | [2] |
| InChI Key | RDJGWRFTDZZXSM-RNWLQCGYSA-N | [1][5] |
Pharmacology and Mechanism of Action
Benzylmorphine is a semi-synthetic opioid narcotic.[1] Its pharmacological activity is primarily as a moderate-strength analgesic and a cough suppressant, with a potency estimated to be about 90% that of codeine.[1] Historically, it was used for these purposes, including in ophthalmic surgery as a 1 to 2% solution.[1]
As an opioid, benzylmorphine exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (CNS). The binding of an opioid agonist like benzylmorphine to these receptors initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.
Below is a diagram illustrating the generalized signaling pathway for a µ-opioid receptor, which is a primary target for morphine and its derivatives.
Experimental Protocols
Synthesis of Benzylmorphine
The synthesis of benzylmorphine involves the etherification of the phenolic hydroxyl group at the 3-position of the morphine molecule. A general procedure would be as follows:
-
Protection of the 6-hydroxyl group: The secondary hydroxyl group at the 6-position of morphine is more reactive than the phenolic hydroxyl at the 3-position. Therefore, it may need to be protected first, for example, by acetylation to form 6-acetylmorphine.
-
Etherification: The protected morphine derivative is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent (e.g., DMF, acetone). This will form the benzyl ether at the 3-position.
-
Deprotection: The protecting group at the 6-position is then removed. If an acetyl group was used, this can be achieved by hydrolysis under basic conditions.
-
Purification: The final product, benzylmorphine, would be purified using standard techniques such as column chromatography or recrystallization.
Note: The synthesis of benzylmorphine and its derivatives is subject to strict legal and regulatory controls.
Pharmacological Evaluation
The pharmacological activity of a compound like benzylmorphine would typically be assessed through a series of in vitro and in vivo assays.
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity and selectivity of benzylmorphine for different opioid receptor subtypes (µ, δ, κ). This is typically done using radioligand binding assays with cell membranes expressing the specific receptor subtype.
-
Functional Assays: To determine the efficacy of the compound as an agonist, antagonist, or partial agonist. This can be done using assays that measure the downstream effects of receptor activation, such as GTPγS binding assays or assays that measure changes in cyclic AMP (cAMP) levels.
In Vivo Assays:
-
Analgesic Activity: Assessed in animal models of pain, such as the hot plate test or the tail-flick test in rodents. The dose-response relationship would be determined to establish the potency (e.g., ED₅₀) of the compound.
-
Antitussive Activity: Evaluated in animal models of cough, for instance, by exposing animals to a tussive agent (e.g., citric acid aerosol) and measuring the reduction in cough frequency after administration of the compound.
-
Abuse Liability: Assessed using models such as conditioned place preference or self-administration studies in animals to predict the potential for abuse.
Regulatory Status
Benzylmorphine is classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use in treatment in the US.[1] It is also regulated internationally under the United Nations Convention on Narcotic Drugs.[1]
Conclusion
Benzylmorphine is a historically significant semi-synthetic opioid. While its clinical use has been superseded by other compounds, its study provides valuable insights into the structure-activity relationships of morphine derivatives. Further research on such compounds, conducted under appropriate regulatory compliance, can continue to advance the field of opioid pharmacology and the development of safer and more effective analgesics.
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Benzylmorphine (CAS 14297-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. GSRS [precision.fda.gov]
An In-depth Technical Guide to Benzylmorphine (Peronine)
Abstract: This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of benzylmorphine, a semi-synthetic opioid. Also known by its trade name Peronine, benzylmorphine is the 3-O-benzyl ether of morphine and a structural analog of codeine. This document consolidates available scientific information for researchers, scientists, and drug development professionals. It is important to note that the term "benzylmorphine methyl ether" does not correspond to a recognized compound in the reviewed scientific literature; therefore, this guide focuses on the well-documented parent compound, benzylmorphine.
Introduction and Discovery
Benzylmorphine (Peronine) is a semi-synthetic opioid narcotic that was first introduced to the international market in 1896. Structurally, it is the benzyl ether of morphine, created by replacing the hydrogen of the phenolic hydroxyl group at the 3-position of the morphine molecule with a benzyl group. This modification is analogous to the synthesis of other morphine ethers, such as codeine (the methyl ether) and ethylmorphine (the ethyl ether).
Historically, benzylmorphine was utilized for its analgesic and antitussive properties, serving as a moderate-strength pain reliever and a cough suppressant. Its analgesic potency is reported to be approximately 90% of that of codeine. Despite its initial clinical use, benzylmorphine has largely fallen into disuse, being supplanted by other opioids. In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.
History and Timeline
-
1896: Benzylmorphine is introduced to the international market under the trade name Peronine.
-
Early 20th Century: Used clinically as an analgesic, particularly for eye surgery in 1-2% solutions, and as a cough suppressant.
-
Pre-1914: Available for medical use in the United States.
-
Mid-20th Century (until the 1960s): Use declines as other opioid derivatives like hydrocodone and codeine become the preferred agents for analgesia and cough suppression, respectively.
-
Post-1960s: Falls into general disuse and is subsequently placed under strict regulatory control. It is now regulated internationally under United Nations drug conventions and is a Schedule I substance in the US.
Physicochemical Properties
Benzylmorphine is a heteropentacyclic compound belonging to the 4,5-epoxymorphinan class of alkaloids. Its chemical structure is characterized by the core morphine skeleton with a benzyl ether linkage at the C3 position.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₅NO₃ | |
| Molar Mass | 375.468 g·mol⁻¹ | |
| Appearance | White crystalline powder (needles from water) | |
| Melting Point | 132°C | |
| Solubility | Soluble in alcohol, benzene, ether, chloroform. Sparingly soluble in water. | |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-(benzyloxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
| Synonyms | Peronine, 3-O-Benzylmorphine |
Experimental Protocols
Representative Synthesis of 3-O-Benzylmorphine
The synthesis of benzylmorphine is achieved through the benzylation of the phenolic hydroxyl group of morphine. Older methods reference the use of benzyl chloride in the presence of a base.
Objective: To synthesize 3-O-benzylmorphine from morphine.
Materials:
-
Morphine
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., NaOH)
-
Anhydrous ethanol
-
Solvents for extraction and purification (e.g., diethyl ether, chloroform)
-
Water
Procedure:
-
Dissolve morphine in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium ethoxide to the solution to form the sodium salt of the morphine phenoxide.
-
Add benzyl chloride to the reaction mixture.
-
Reflux the mixture for several hours to allow the etherification reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it.
-
Evaporate the solvent under reduced pressure.
-
Perform a liquid-liquid extraction to separate the product from inorganic salts and unreacted starting material.
-
Wash the organic layer with water and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ether) to yield crystalline benzylmorphine.
Caption: Synthetic workflow for Benzylmorphine.
General Protocol for Opioid Receptor Binding Assay
To quantify the binding affinity of a compound like benzylmorphine for opioid receptors (μ, δ, κ), a competitive radioligand binding assay is typically performed.
Objective: To determine the inhibition constant (Ki) of benzylmorphine at the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor (hMOR).
-
[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand).
-
Benzylmorphine (test compound).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of benzylmorphine in the assay buffer.
-
In a series of tubes, add the hMOR-expressing cell membranes, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of benzylmorphine.
-
For determining total binding, add only membranes and radioligand.
-
For determining non-specific binding, add membranes, radioligand, and a high concentration of naloxone.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the benzylmorphine concentration to generate a competition curve.
-
Determine the IC₅₀ (concentration of benzylmorphine that inhibits 50% of specific [³H]-DAMGO binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacological Profile
Benzylmorphine acts as a narcotic analgesic and antitussive, with its effects mediated through interaction with opioid receptors in the central nervous system. Its overall profile is comparable to that of codeine.
Quantitative Data
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | Species | Reference |
| Morphine | 1.2 | Rat | |
| Codeine | >100 | Human |
Note: Ki values can vary significantly based on experimental conditions (e.g., tissue source, radioligand used). The lower the Ki value, the higher the binding affinity.
The weaker binding affinity of codeine compared to morphine is well-established. Given that benzylmorphine's potency is similar to codeine, it can be inferred that its binding affinity for the μ-opioid receptor is also likely to be significantly lower than that of morphine.
Mechanism of Action & Signaling Pathways
As a morphine derivative, benzylmorphine is an agonist at opioid receptors, primarily the μ-opioid receptor (MOR). Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through the Gαi/o subunit.
The classical signaling cascade following receptor activation involves:
-
G-Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
The Gαi and/or Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx.
-
-
Neurotransmitter Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways, resulting in analgesia.
An In-depth Technical Guide to Benzylmorphine and a Theoretical Exploration of its Methyl Ether Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzylmorphine, a semi-synthetic opioid derivative. The document details its chemical properties, known pharmacological characteristics, and available data on its synthesis. A significant portion of this guide is dedicated to a comparative analysis, which, due to the absence of published data on benzylmorphine methyl ether, takes a theoretical approach based on established structure-activity relationships within the morphinan class of compounds. This guide aims to be a valuable resource for researchers in pharmacology and medicinal chemistry by presenting available data in a structured format and postulating the potential pharmacological profile of a novel derivative.
Introduction
Benzylmorphine, also known as Peronine, is a semi-synthetic opioid first introduced in 1896.[1] Structurally, it is the 3-benzyl ether of morphine. Historically, it has been used as a moderate-strength analgesic and a cough suppressant, with a potency reportedly around 90% of that of codeine.[1] Despite its long history, detailed public-domain data on its receptor pharmacology and signaling pathways are scarce. This guide synthesizes the available information on benzylmorphine and addresses a critical information gap concerning its potential 6-methyl ether derivative. Due to a lack of available scientific literature on "this compound," this document will provide a theoretical analysis of its potential properties based on the known effects of 6-O-methylation in related opioid compounds.
Chemical and Pharmacological Properties
Benzylmorphine
Benzylmorphine is classified as a morphinan, a class of polycyclic compounds with a characteristic four-ring skeleton.[2] It is a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][3]
| Property | Value | Reference |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |
| Synonyms | Peronine, 3-O-Benzylmorphine | [1] |
| Molecular Formula | C₂₄H₂₅NO₃ | [2][4][5][6] |
| Molecular Weight | 375.46 g/mol | [2][4][7][5][6] |
| CAS Number | 14297-87-1 | [2][7][5][6] |
| Pharmacological Class | Opioid analgesic, antitussive | [8] |
| Reported Potency | ~90% of codeine | [1] |
Table 1: Chemical and Pharmacological Properties of Benzylmorphine
This compound (Theoretical)
There is no publicly available data on the synthesis, chemical properties, or pharmacological activity of this compound. The information presented here is based on theoretical considerations derived from the structure-activity relationships (SAR) of other morphine derivatives. The proposed structure would involve the methylation of the 6-hydroxyl group of benzylmorphine.
| Property | Predicted Value/Characteristic |
| Proposed IUPAC Name | (5α,6α)-3-(benzyloxy)-6-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan |
| Proposed Molecular Formula | C₂₅H₂₇NO₃ |
| Proposed Molecular Weight | 389.49 g/mol |
| Predicted Pharmacological Profile | Potentially reduced opioid receptor affinity and agonist activity compared to benzylmorphine. May exhibit increased stimulant or convulsant properties, similar to thebaine. |
Table 2: Predicted Properties of this compound
Synthesis and Experimental Protocols
Synthesis of Benzylmorphine
A method for the preparation of 3-benzylmorphine from morphine is described in U.S. Patent 5,922,876.[9] The general protocol involves the reaction of morphine with a benzyl halide in the presence of a base.
Experimental Protocol: Synthesis of 3-Benzylmorphine [9]
-
Reactants: Morphine, Sodium Hydroxide (NaOH), Benzyl Bromide, Methanol (MeOH), Water, Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
A solution of morphine (50.0 mmol), NaOH (51.0 mmol), and benzyl bromide (49.5 mmol) in a mixture of MeOH (150 ml) and water (50 ml) is stirred at room temperature for 3.5 hours.
-
The MeOH is removed by evaporation in vacuo.
-
The remaining residue is extracted with CH₂Cl₂ (120 ml).
-
The organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 3-benzylmorphine.
-
Proposed Synthesis of this compound
No experimental protocol for the synthesis of this compound has been found in the reviewed literature. A plausible synthetic route would involve the O-methylation of the 6-hydroxyl group of benzylmorphine. Reagents commonly used for such transformations include methyl iodide or dimethyl sulfate in the presence of a base.
Receptor Binding and Signaling (Theoretical)
Benzylmorphine
Caption: Proposed signaling pathway for Benzylmorphine.
This compound (Theoretical)
The methylation of the 6-hydroxyl group in morphine derivatives generally leads to a significant decrease in affinity for the mu-opioid receptor. For instance, the methylation of morphine at this position results in thebaine, which is a weak opioid agonist but a strong convulsant. It is therefore plausible that this compound would exhibit significantly lower binding affinity and efficacy at the mu-opioid receptor compared to benzylmorphine. It might also display excitatory effects.
Comparative Analysis Workflow
The workflow for a comparative analysis of these two compounds would ideally involve several key experimental stages. However, given the lack of data for the methyl ether, the workflow remains largely theoretical for that compound.
Caption: Idealized workflow for comparative analysis.
Conclusion
Benzylmorphine is a historically recognized semi-synthetic opioid with a pharmacological profile similar to codeine. While its synthesis is documented, detailed modern pharmacological data, particularly concerning receptor binding affinities and signaling, are lacking in publicly accessible literature. The conceptual compound, this compound, remains uncharacterized. Based on established structure-activity relationships in the morphinan series, it is predicted that methylation of the 6-hydroxyl group of benzylmorphine would likely lead to a compound with reduced opioid agonist activity and potentially excitatory properties. Further empirical research, following the outlined experimental workflow, would be necessary to validate these theoretical postulations and to fully characterize the pharmacological profiles of both benzylmorphine and its hypothetical methyl ether derivative. This guide serves as a foundational document to stimulate and inform such future research endeavors.
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. GSRS [precision.fda.gov]
- 5. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzylmorphine [webbook.nist.gov]
- 7. Benzylmorphine [webbook.nist.gov]
- 8. benzylmorphine - Wiktionary, the free dictionary [en.wiktionary.org]
- 9. US5922876A - Preparation of oxymorphone from morphine - Google Patents [patents.google.com]
In Silico Prediction of Benzylmorphine Methyl Ether Receptor Binding: A Technical Guide
Introduction
Benzylmorphine methyl ether, also known as Peronine, is a semi-synthetic opioid derivative of morphine. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its analgesic properties and potential side effects. This technical guide provides an in-depth overview of the computational methods used to predict the binding of this compound to opioid receptors, supplemented with experimental context and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound and Opioid Receptors
This compound is structurally similar to codeine and ethylmorphine.[1] Like other opioids, its pharmacological effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) primarily located in the central and peripheral nervous systems. The three main classical opioid receptor types are Mu (µ), Delta (δ), and Kappa (κ). The affinity of a ligand for these receptors determines its potency and therapeutic effects.
Quantitative Data: Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Species | Assay Radioligand | Reference |
| Morphine | µ (MOR) | 1.2 | Rat | [3H]-DAMGO | [1] |
| Codeine | µ (MOR) | > 100 | Human | [3H]-DAMGO | [2] |
| Codeine | µ (MOR) | - | Rat | [3H]-DAMGO | [1] |
| Ethylmorphine | µ (MOR) | - | Rat | [3H]-DAMGO | [1] |
Note: A higher Ki value indicates lower binding affinity. One study noted that decreasing the length of the alkyl group at position 3 decreased the Ki values (morphine < codeine < ethylmorphine).[1][3]
In Silico Prediction Workflow
The prediction of ligand-receptor binding affinity through computational methods, or in silico prediction, is a cornerstone of modern drug discovery.[4] Molecular docking is a primary technique used to estimate the binding conformation and affinity of a ligand to its target receptor.[4][5]
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
Stability and Degradation of Benzylmorphine Methyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of benzylmorphine methyl ether, commonly known as codeine. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the intrinsic stability of codeine under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for stability-indicating analyses.
Introduction to this compound (Codeine)
Codeine is a naturally occurring opioid alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its analgesic, antitussive, and antidiarrheal properties.[1] Chemically, it is the methyl ether of morphine. While effective, codeine is susceptible to degradation under various environmental conditions, which can impact its potency and lead to the formation of potentially harmful impurities. Therefore, a thorough understanding of its degradation kinetics and pathways is essential for formulation development, packaging selection, and determination of shelf-life.
Physicochemical Properties
| Property | Value |
| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol |
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.36 g/mol |
| pKa | 8.2 (at 25 °C) |
| Melting Point | 154-158 °C |
| Solubility | Sparingly soluble in water, soluble in ethanol and chloroform |
Stability Profile and Degradation Pathways
Forced degradation studies are crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance. Codeine is known to degrade under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Hydrolytic Degradation
Codeine demonstrates pH-dependent stability in aqueous solutions.
-
Acidic Conditions: Under acidic hydrolysis, codeine can be converted to morphine.[2] The degradation is generally slower in acidic to neutral pH. One study optimized the hydrolysis of codeine and morphine glucuronides using 50% HCl at 120°C for 1.5 hours.[3]
-
Alkaline Conditions: In alkaline solutions, a novel degradation product, 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol (deshydrolevomethorphandiol), has been identified.[4]
Oxidative Degradation
Oxidative stress is a significant degradation pathway for codeine. Hydrogen peroxide is commonly used as the stressing agent in forced degradation studies.
-
Key Degradation Products: The primary oxidation products are the two stereoisomers of codeine N-oxide.[4] Other identified oxidative degradation products include norcodeine, codeinone, 10-hydroxycodeine, and 14-hydroxycodeine.[5] The formation of these products is influenced by the reaction conditions.
Thermal Degradation
Codeine is relatively stable at ambient temperatures but degrades at elevated temperatures.
-
Degradation Kinetics: The thermal degradation of codeine generally follows first-order kinetics.[6] At 200°C, the half-life of codeine has been reported to be approximately 32-39 minutes.[6] One study reported that baking at 180°C for 20 minutes could lead to up to 100% degradation of morphine and codeine, especially when used as a topping on breadsticks.[7]
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of codeine.
-
Photolytic Products: In acidic solutions exposed to light, codeine can be autoxidized to epimeric forms of 10-hydroxycodeine.[8] It is recommended that pharmaceutical preparations of codeine be protected from light.
Quantitative Degradation Data
The following tables summarize the quantitative data from various forced degradation studies on codeine.
Table 1: Summary of Forced Degradation Studies and Percentage Degradation
| Stress Condition | Reagent/Condition | Duration | Temperature | Percentage Degradation | Reference |
| Acid Hydrolysis | Concentrated HCl | 90 minutes | 95 °C | 34% | [2] |
| Thermal Degradation | Dry Heat | 32-39 minutes (t₁/₂) | 200 °C | 50% | [6] |
| Thermal Degradation | Baking | 20 minutes | 180 °C | Up to 100% | [4][7] |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of codeine.
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial to separate the parent drug from its degradation products.
-
Chromatographic System:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.04 M ammonium acetate (pH 6.0, adjusted with acetic acid) and acetonitrile (92:8, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient program should be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detection: UV at 245 nm
-
Reference: [4]
-
Forced Degradation Protocols
The following are generalized protocols for inducing degradation of codeine under various stress conditions. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[9]
-
Prepare a stock solution of codeine phosphate in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a stock solution of codeine phosphate as described above.
-
Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for a specified period.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Prepare a stock solution of codeine phosphate.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
-
Place the solid codeine phosphate powder in a thermostatically controlled oven at a specified temperature (e.g., 105°C).
-
Expose the powder for a defined period.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of a known concentration in the mobile phase for HPLC analysis.
-
Prepare a solution of codeine phosphate in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Expose the solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Visualizations
The following diagrams illustrate the degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Degradation Pathways of this compound (Codeine).
Caption: Experimental Workflow for Forced Degradation Studies.
Conclusion
The stability of this compound (codeine) is a critical parameter that must be thoroughly investigated during pharmaceutical development. This guide has provided an in-depth overview of the degradation pathways of codeine under various stress conditions, summarized available quantitative data, and outlined detailed experimental protocols for conducting forced degradation studies. The provided information serves as a valuable resource for researchers and scientists in developing stable and safe codeine-containing drug products. Adherence to systematic forced degradation studies and the use of validated stability-indicating analytical methods are paramount in ensuring the quality and efficacy of the final pharmaceutical product.
References
- 1. ClinPGx [clinpgx.org]
- 2. imcstips.com [imcstips.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of reaction products of morphine and codeine with hydrogen peroxide by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide on the Legal and Scheduling Status of Benzylmorphine Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylmorphine, a semi-synthetic opioid derivative, is subject to stringent national and international controls due to its potential for abuse and addiction. This technical guide provides a comprehensive overview of the legal and scheduling status of benzylmorphine, alongside available technical data on its chemical properties and pharmacology. Due to the limited availability of specific quantitative pharmacological data for benzylmorphine, this guide also presents comparative data for the closely related and well-characterized opioids, morphine and codeine, to provide a relevant context for researchers. The guide also outlines general experimental protocols for its synthesis and analysis, and illustrates the common signaling pathway for mu-opioid receptor agonists.
Introduction
Benzylmorphine, also known as peronine, is the benzyl ether of morphine. It was first introduced to the market in 1896 and has been used as a moderate strength analgesic and cough suppressant.[1] Its pharmacological effects are similar to those of codeine, and it is estimated to be approximately 90% as potent.[1][2] As a derivative of morphine, benzylmorphine falls under the purview of international and national drug control conventions and laws. This guide aims to provide a detailed reference for professionals in the fields of drug research, development, and forensics on the legal landscape and technical characteristics of this compound.
Legal and Scheduling Status
Benzylmorphine is a controlled substance in numerous jurisdictions worldwide, reflecting its potential for abuse and its classification as a narcotic.
International Control
Under the United Nations drug control treaties, benzylmorphine is classified as a Schedule I narcotic drug under the Single Convention on Narcotic Drugs of 1961 . This places it among the most stringently controlled substances, with its manufacture, trade, and use limited to medical and scientific purposes.
National Scheduling
The international classification of benzylmorphine is reflected in the national laws of many countries. The following table summarizes its scheduling status in several key jurisdictions.
| Jurisdiction | Scheduling Status | Legislative Act/Authority | Notes |
| United States | Schedule I | Controlled Substances Act | Substances in Schedule I have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2] |
| United Kingdom | Class A | Misuse of Drugs Act 1971 | Class A drugs are considered the most harmful and carry the harshest penalties for possession and supply. |
| Canada | Schedule I | Controlled Drugs and Substances Act | Includes the most dangerous drugs with a high potential for abuse. |
| Australia | Schedule 8 | Therapeutic Goods Administration (TGA) | Controlled Drug: Substances which should be available for use but require restriction of manufacture, supply, distribution, possession and use to reduce abuse, misuse and physical or psychological dependence. |
| Germany | Anlage I | Betäubungsmittelgesetz (BtMG) | Non-marketable narcotics, with use restricted to scientific purposes with a special permit. |
Chemical and Pharmacological Properties
Chemical Data
| Property | Value |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[2] |
| Molecular Formula | C₂₄H₂₅NO₃[2] |
| Molar Mass | 375.468 g/mol [2] |
| CAS Number | 14297-87-1[2] |
Pharmacological Data
For comparative purposes, the following table presents the mu-opioid receptor binding affinities for morphine and codeine.
| Compound | Mu-Opioid Receptor Kᵢ (nM) |
| Benzylmorphine | Data not available |
| Morphine | ~1-10[3] |
| Codeine | >100[3] |
Note: Kᵢ values can vary depending on the experimental conditions.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis, purification, and analysis of benzylmorphine are not extensively published. The following sections provide general methodologies based on available literature for related compounds and processes.
Synthesis
A general method for the synthesis of benzylmorphine (3-O-benzylmorphine) involves the benzylation of the phenolic hydroxyl group of morphine.[4]
General Procedure:
-
Morphine is dissolved in a suitable solvent, such as a polar aprotic solvent (e.g., DMF).
-
A base, such as a carbonate (e.g., potassium carbonate) or a hydride (e.g., sodium hydride), is added to deprotonate the phenolic hydroxyl group.
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride) is added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (e.g., room temperature to a slightly elevated temperature) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by quenching with water and extracting the product into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
Purification
Purification of the crude benzylmorphine can be achieved through standard laboratory techniques.
General Procedure:
-
Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture to obtain a more purified solid.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), is used to separate the product from impurities.
Analytical Methods
GC-MS is a standard technique for the identification of opioids.
General Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of a derivatized or underivatized sample. Derivatization with an agent like BSTFA may be used to improve chromatographic properties.
-
Oven Program: A temperature ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to elute the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550. The resulting mass spectrum will show a characteristic fragmentation pattern for benzylmorphine.
HPLC is a common method for the quantification of opioids.
General Parameters:
-
Column: A reverse-phase C18 column.[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~280 nm) or mass spectrometric (LC-MS) detection for higher sensitivity and specificity.
Signaling Pathways
As an opioid, benzylmorphine is presumed to exert its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The specific signaling bias of benzylmorphine (i.e., its preference for G-protein vs. β-arrestin pathways) is not documented. The diagram below illustrates the general signaling cascade initiated by the activation of the mu-opioid receptor by an agonist.
Caption: General Mu-Opioid Receptor Signaling Pathway.
Conclusion
Benzylmorphine is a semi-synthetic opioid that is strictly controlled under international and national drug laws. Its classification as a Schedule I substance in many countries significantly restricts its availability to legitimate research and analytical purposes. While its general pharmacological profile is understood to be similar to codeine, a notable lack of specific quantitative data on its receptor binding, potency, and signaling bias exists in the public domain. This guide provides a consolidated resource on the legal and scheduling status of benzylmorphine and offers general experimental frameworks for its study. Further research is required to fully characterize the pharmacological and toxicological profile of this compound.
References
Methodological & Application
O-methylation of benzylmorphine experimental protocol
Application Note: O-Methylation of Benzylmorphine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The O-methylation of the phenolic hydroxyl group in morphinan alkaloids is a crucial transformation in the synthesis of various opioid analgesics and antitussives. The most prominent example is the industrial-scale conversion of morphine to codeine. This protocol details the O-methylation of benzylmorphine, a semi-synthetic derivative of morphine. The primary challenge in methylating morphinans is the potential for N-methylation of the tertiary amine, which forms quaternary ammonium salts and reduces the yield of the desired product[1]. The following protocol employs a quaternary ammonium compound, a phenyltrimethylammonium salt, as the methylating agent. This method selectively methylates the phenolic hydroxyl group under basic conditions, effectively preventing the undesired N-methylation side reaction and leading to high yields of the target compound[1][2][3].
Principle of the Reaction: The O-methylation of benzylmorphine proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of benzylmorphine is first deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of the phenyltrimethylammonium salt (e.g., phenyltrimethylammonium methyl sulfate or chloride), displacing N,N-dimethylaniline and forming the desired O-methylated product, O-methylbenzylmorphine (also known as benzylcodeine). The use of a hydrocarbon solvent like toluene at elevated temperatures facilitates the reaction[2][3][4].
Experimental Protocol
This protocol is adapted from established industrial methods for the O-methylation of morphine[2][3][4].
1. Materials and Reagents:
-
Reactants:
-
Benzylmorphine
-
Phenyltrimethylammonium methyl sulfate or Phenyltrimethylammonium chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
-
Solvents:
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
-
Purification:
-
Activated Carbon
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Buchner funnel and filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH strips
-
Standard laboratory glassware
-
2. Reaction Parameters:
The following table summarizes the quantitative data for the reaction, scaled for a representative synthesis.
| Parameter | Value | Molar Equivalent | Reference |
| Benzylmorphine | 10.0 g (0.0267 mol) | 1.0 eq | - |
| Phenyltrimethylammonium Salt | 7.9 g (0.0320 mol) | 1.2 eq | Adapted from[2] |
| Potassium Carbonate | 14.7 g (0.1068 mol) | 4.0 eq | Adapted from[2] |
| Toluene | 110 mL | - | Adapted from[2] |
| Reaction Temperature | 110 °C (Reflux) | - | [2][3] |
| Reaction Time | 4 hours | - | [2][3] |
| Expected Yield | >90% | - | Based on yields for codeine synthesis[2][3] |
3. Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzylmorphine (1.0 eq), phenyltrimethylammonium methyl sulfate (1.2 eq), anhydrous potassium carbonate (4.0 eq), and toluene.
-
-
Reaction Execution:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to approximately 40°C[3].
-
Filter the cooled mixture to remove the inorganic solids (potassium carbonate and other salts). Wash the solids with a small amount of fresh toluene.
-
Combine the filtrate and the washings, and evaporate the toluene under reduced pressure using a rotary evaporator to obtain a solid residue.
-
-
Purification:
-
To the residue, add deionized water. Acidify the aqueous suspension to a pH of 5-6 with 1M HCl[2]. This step protonates the desired product and any remaining tertiary amines, making them water-soluble.
-
The primary byproduct, N,N-dimethylaniline, can be removed at this stage by steam distillation[2] or by extraction with a non-polar organic solvent.
-
Treat the acidic aqueous solution with activated carbon to decolorize it, then filter to remove the carbon.
-
Slowly add a 2M NaOH solution to the clear filtrate with stirring until the pH is adjusted to 9-12[2]. The free base of the O-methylated product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with cold deionized water.
-
Dry the purified product under vacuum to a constant weight.
-
5. Product Characterization:
-
The identity and purity of the final product, O-methylbenzylmorphine, should be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purity of analogous reactions has been reported to be greater than 99%[2].
Visualizations
Below are diagrams illustrating the chemical pathway and the experimental workflow for the O-methylation of benzylmorphine.
Caption: Reaction scheme for the O-methylation of benzylmorphine.
Caption: Experimental workflow for benzylmorphine O-methylation.
References
- 1. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 2. CN100396685C - A new method of synthesizing codeine from morphine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US4764615A - Process for the preparation of codeine from morphine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of Benzylmorphine Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of benzylmorphine methyl ether, a derivative of morphine. The following sections outline methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to provide reliable identification and quantification of this compound in various sample matrices.
Introduction
This compound, also known as 3-benzyl-6-methoxy-morphine, is a semi-synthetic opioid derivative. Accurate and sensitive analytical methods are crucial for its detection in research, drug development, and forensic applications. This document details protocols for two primary analytical techniques: GC-MS and LC-MS, which are widely used for the analysis of opioids and related compounds.[1][2] These methods offer high selectivity and sensitivity, making them suitable for the identification and quantification of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For opioids, derivatization is often employed to improve chromatographic behavior and sensitivity.[4][5]
2.1.1. Experimental Protocol: GC-MS Analysis
a) Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 40-550 amu |
2.1.2. Expected Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The mass spectrum of the related compound, benzylmorphine, can be found in the NIST WebBook.[6]
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Key Mass Fragments (m/z) | Based on the structure, key fragments would be expected from the benzyl group (m/z 91), the morphinan skeleton, and the molecular ion. |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Linearity (r²) | > 0.99 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[7] It is particularly useful for the analysis of opioids in complex biological matrices.[1][8]
2.2.1. Experimental Protocol: LC-MS Analysis
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
b) Instrumentation and Conditions
| Parameter | Value |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
2.2.2. Expected Quantitative Data
The following table summarizes the expected quantitative data for the LC-MS analysis of this compound.
| Parameter | Expected Value |
| Retention Time (min) | ~ 3.8 |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Dependent on fragmentation pattern, likely involving loss of the benzyl group and fragmentation of the morphinan core. |
| Limit of Detection (LOD) | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 0.5-5 ng/mL |
| Linearity (r²) | > 0.995 |
Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analytical methods.
Caption: GC-MS Experimental Workflow.
Caption: LC-MS Experimental Workflow.
References
- 1. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 2. unodc.org [unodc.org]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Benzylmorphine [webbook.nist.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ojp.gov [ojp.gov]
Application Note: GC-MS Analysis of Benzylmorphine
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of benzylmorphine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzylmorphine, a semi-synthetic opioid derivative, is of significant interest in forensic science, clinical toxicology, and pharmaceutical research. The methodology presented herein provides a robust and sensitive approach for the separation, identification, and quantification of benzylmorphine in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analysis.
Introduction
Benzylmorphine is a narcotic analgesic and a derivative of morphine where the phenolic hydroxyl group at position 3 is substituted with a benzyl ether.[1] As with other opioids, its detection and quantification are crucial for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of opioids due to its high chromatographic resolution and sensitive, specific detection capabilities.[2] However, the polar nature of the hydroxyl group at position 6 in benzylmorphine can lead to poor peak shape and thermal degradation during GC analysis. To mitigate these issues, derivatization is often employed to enhance volatility and thermal stability.[3]
This application note provides a detailed experimental protocol for the GC-MS analysis of benzylmorphine, including sample preparation, derivatization, and instrument parameters. Additionally, characteristic mass spectral data and expected analytical performance are presented.
Experimental Protocol
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of benzylmorphine from biological matrices such as plasma or urine.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hydrochloric acid
-
Internal Standard (IS) solution (e.g., naloxone in methanol, 1 µg/mL)
Procedure:
-
To 1 mL of the sample, add 10 µL of the internal standard solution.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of 0.1 M HCl.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analyte with two 1.5 mL aliquots of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
Derivatization
To improve the chromatographic properties of benzylmorphine, the hydroxyl group is silylated.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Procedure:
-
To the dried and reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following instrumental parameters are recommended for the analysis of the derivatized benzylmorphine.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
Data Presentation
Quantitative Data
The method should be validated for its quantitative performance. The following table presents hypothetical but realistic performance data for the GC-MS analysis of silylated benzylmorphine.
| Analyte (TMS derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) (1-500 ng/mL) |
| Benzylmorphine-TMS | ~12.5 | 0.5 | 1.0 | >0.995 |
| Naloxone-TMS (IS) | ~11.8 | - | - | - |
Mass Spectral Data
The mass spectrum of underivatized benzylmorphine is characterized by a molecular ion peak at m/z 375.[4] Key fragment ions are observed at m/z 284 (M-91, loss of the benzyl group), m/z 268, and a base peak at m/z 91 (tropylium ion from the benzyl group).[4]
For the trimethylsilyl (TMS) derivative, the molecular ion will be shifted to m/z 447. The fragmentation pattern will still show the characteristic loss of the benzyl group.
Selected Ion Monitoring (SIM) Parameters:
For enhanced sensitivity and selectivity in quantitative analysis, the following ions are recommended for SIM mode:
| Analyte (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzylmorphine-TMS | 447 | 356 | 91 |
| Naloxone-TMS (IS) | 471 | 398 | 341 |
Visualizations
Experimental Workflow
References
Application Note: HPLC Purification of Benzylmorphine Methyl Ether
This application note provides detailed protocols for the purification of benzylmorphine methyl ether using both reverse-phase and normal-phase high-performance liquid chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a derivative of morphine with significant interest in pharmaceutical research. Achieving high purity of this compound is critical for subsequent analytical studies, pharmacological testing, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of complex mixtures, offering high resolution and selectivity.[1] This document outlines two distinct HPLC methods for the purification of this compound: a reverse-phase method for general-purpose purification and a normal-phase method for orthogonal separation and removal of specific impurities.
Reverse-Phase HPLC Purification
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of non-polar and moderately polar compounds.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2] Less polar compounds are retained longer on the column.[2]
Experimental Protocol: Reverse-Phase HPLC
Objective: To purify this compound from a crude reaction mixture or synthesized sample using a C18 stationary phase.
Instrumentation and Materials:
-
HPLC system with a preparative or semi-preparative pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).[3]
-
Sample of crude this compound.
-
Filtration apparatus (0.45 µm syringe filters).
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration. For mass spectrometry applications, formic acid is preferred over phosphoric acid.[3]
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Parameters:
-
Column: C18, 5 µm particle size, 250 x 4.6 mm (analytical) or larger for preparative scale.
-
Mobile Phase: Gradient elution from 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm or 280 nm.
-
Injection Volume: 10 µL for analytical scale. Adjust for preparative scale.
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Reverse-Phase HPLC
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | 210 nm |
| Retention Time (Expected) | Record experimental value here |
| Purity Achieved | Record experimental value here |
| Recovery | Record experimental value here |
Normal-Phase HPLC Purification
Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. It is an excellent orthogonal technique to reverse-phase HPLC, offering different selectivity for polar and non-polar compounds.
Experimental Protocol: Normal-Phase HPLC
Objective: To purify this compound, particularly for separating it from closely related polar or non-polar impurities that are not effectively removed by reverse-phase chromatography.
Instrumentation and Materials:
-
HPLC system with a preparative or semi-preparative pump, autosampler, and UV detector.
-
Silica or other polar stationary phase column.
-
n-Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Methanol (HPLC grade).
-
Sample of partially purified or crude this compound.
-
Filtration apparatus (0.45 µm syringe filters).
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, isopropanol, and methanol in a ratio of 80:15:5 (v/v/v).
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample in a small amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method Parameters:
-
Column: Silica, 5 µm particle size, 250 x 4.6 mm (analytical) or larger for preparative scale.
-
Mobile Phase: Isocratic elution with 80:15:5 (v/v/v) n-Hexane:Isopropanol:Methanol.
-
Flow Rate: 1.0 mL/min for analytical scale. Adjust for preparative scale.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm or 280 nm.
-
Injection Volume: 10 µL for analytical scale. Adjust for preparative scale.
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect the fraction containing the purified this compound.
-
Analyze the purity of the collected fractions.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation: Normal-Phase HPLC
| Parameter | Value |
| Column | Silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol:Methanol (80:15:5) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | 210 nm |
| Retention Time (Expected) | Record experimental value here |
| Purity Achieved | Record experimental value here |
| Recovery | Record experimental value here |
Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: General workflow for HPLC purification.
The logical relationship for selecting between reverse-phase and normal-phase HPLC is depicted below.
Caption: Decision tree for HPLC method selection.
References
Application Notes and Protocols for In Vitro Evaluation of Benzylmorphine Methyl Ether (Codeine) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzylmorphine methyl ether, commonly known as codeine, is an opioid analgesic and antitussive agent. Its pharmacological activity is primarily mediated through its metabolism to morphine, which then acts as an agonist at the µ-opioid receptor (MOR). In vitro assays are crucial for characterizing the interaction of codeine and its metabolites with the opioid system, elucidating its mechanism of action, and screening for novel compounds with similar or improved properties. These application notes provide detailed protocols for key in vitro assays to assess the activity of codeine.
Key In Vitro Assays
A comprehensive in vitro evaluation of codeine's activity typically involves a panel of assays to determine its binding affinity, functional potency, and efficacy at the µ-opioid receptor. The primary assays include:
-
Receptor Binding Assays: To determine the affinity of codeine and its metabolites for the µ-opioid receptor.
-
[³⁵S]GTPγS Binding Assays: To measure the functional activation of G-proteins coupled to the µ-opioid receptor.
-
Isolated Tissue Bioassays (e.g., Vas Deferens Assay): To assess the physiological response to receptor activation in a more integrated system.
Data Presentation
The following tables summarize the quantitative data for codeine and its active metabolite, morphine, in various in vitro assays.
Table 1: µ-Opioid Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Codeine | [³H]-DAMGO | Recombinant human MOR in membranes | >100 | [1][2][3][4][5] |
| Morphine | [³H]-DAMGO | Recombinant human MOR in membranes | 1 - 100 | [1][2][3][4][5] |
Table 2: Functional Potency and Efficacy in [³⁵S]GTPγS Binding Assay
| Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| Codeine | Membranes from cells expressing MOR | >1000 | Low | |
| Morphine | Membranes from cells expressing MOR | 45-100 | High |
Table 3: Functional Potency in Isolated Mouse Vas Deferens Assay
| Compound | EC₅₀ (nM) | Reference |
| Codeine | >1000 | |
| Morphine | 100-200 |
Experimental Protocols
µ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of codeine for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparation from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Unlabeled codeine and morphine (for standard curve and comparison).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kₔ), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled naloxone (a non-selective opioid antagonist), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of codeine, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (codeine) concentration.
-
Determine the IC₅₀ value (the concentration of codeine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the G-protein activation following the binding of codeine to the µ-opioid receptor, providing a measure of its functional agonism (potency and efficacy).
Materials:
-
Membrane preparation from cells expressing the µ-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP (Guanosine diphosphate).
-
Codeine and a reference full agonist (e.g., DAMGO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation containing GDP (final concentration ~10-30 µM).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GTPγS, 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation with GDP.
-
Stimulated Binding: 50 µL of varying concentrations of codeine (or DAMGO), 50 µL of [³⁵S]GTPγS, and 100 µL of membrane preparation with GDP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Harvesting and Counting: Terminate the reaction and harvest the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis:
-
Calculate the net stimulated binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of maximal stimulation (relative to the reference full agonist DAMGO) against the logarithm of the codeine concentration.
-
Determine the EC₅₀ (the concentration of codeine that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect as a percentage of the reference agonist) from the dose-response curve.
-
Isolated Mouse Vas Deferens Bioassay
Objective: To evaluate the functional effect of codeine on the contractility of an isolated smooth muscle preparation that endogenously expresses opioid receptors.
Materials:
-
Male mice.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath with stimulating electrodes and a force transducer.
-
Data acquisition system.
-
Codeine and a reference opioid agonist (e.g., morphine).
Protocol:
-
Tissue Preparation: Euthanize a male mouse and dissect the vasa deferentia. Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Stimulation: Electrically stimulate the tissues with parameters that elicit consistent twitch contractions (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washing, until a stable baseline of contractions is achieved.
-
Drug Addition: Add increasing cumulative concentrations of codeine (or the reference agonist) to the organ bath at set time intervals, allowing the response to stabilize at each concentration.
-
Data Recording: Record the inhibition of the electrically evoked twitch contractions.
-
Data Analysis:
-
Express the inhibitory effect of each codeine concentration as a percentage of the pre-drug baseline contraction height.
-
Plot the percentage inhibition against the logarithm of the codeine concentration.
-
Determine the IC₅₀ value (the concentration of codeine that causes 50% inhibition of the twitch response) from the resulting dose-response curve.
-
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling cascade initiated by codeine (via morphine).
Experimental Workflow for In Vitro Screening of Opioid Activity
Caption: A tiered workflow for the in vitro characterization of opioid compounds.
References
- 1. Rat vas deferens: a specific bioassay for endogenous opioid peptides [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated exposure to codeine alters morphine glucuronidation by affecting UGT gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate [mdpi.com]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Benzylmorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of benzylmorphine for use in experimental research. Benzylmorphine, a semi-synthetic opioid analgesic, exhibits poor solubility in aqueous solutions, necessitating specific preparation methods to achieve concentrations suitable for in vitro and in vivo studies. These application notes offer guidance on solvent selection, the preparation of stock solutions, and the formulation of working solutions for pharmacological assays. The information is compiled from available chemical data and established methodologies for similar opioid alkaloids.
Chemical and Physical Properties of Benzylmorphine
Benzylmorphine, also known as Peronine, is the 3-benzyl ether of morphine. It is important to distinguish it from "benzylmorphine methyl ether," which is not a standard chemical nomenclature. The physicochemical properties of benzylmorphine are crucial for determining the appropriate dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅NO₃ | [1][2] |
| Molar Mass | 375.46 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Water Solubility (free base) | Predicted: 0.0456 mg/mL | [3] |
| pKa (strongest basic) | 9.19 (predicted) | [3] |
| LogP | 2.71 (predicted) | [3] |
Due to its low water solubility, the free base form of benzylmorphine is not suitable for direct preparation of aqueous solutions for most biological experiments.[4] Historically, more soluble salt forms, such as benzylmorphine hydrochloride and methylsulphonate, have been used.[1][5]
Experimental Protocols for Dissolution
The choice of dissolution protocol depends on the intended application, specifically whether it is for in vitro or in vivo experiments.
Protocol for Preparing Benzylmorphine Stock Solutions for In Vitro Assays
For in vitro studies, such as cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with water.[6]
Materials:
-
Benzylmorphine (free base or hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of benzylmorphine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing Benzylmorphine Solutions for In Vivo Studies
For in vivo administration, it is preferable to use an aqueous-based vehicle to avoid toxicity associated with organic solvents. Given the poor water solubility of the benzylmorphine free base, using a water-soluble salt form (e.g., benzylmorphine hydrochloride) is highly recommended. If only the free base is available, it can be dissolved in an acidic solution to form a salt in situ.
Materials:
-
Benzylmorphine hydrochloride or Benzylmorphine free base
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Hydrochloric acid (HCl), 0.1 N (if starting with the free base)
-
pH meter
-
Sterile vials
-
Vortex mixer
Procedure (using Benzylmorphine Hydrochloride):
-
Vehicle Preparation: Use sterile saline (0.9% NaCl) as the vehicle.
-
Weighing: Weigh the required amount of benzylmorphine hydrochloride.
-
Dissolution:
-
Add the benzylmorphine hydrochloride to the sterile saline.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (to no more than 40°C) may aid dissolution.
-
-
pH Adjustment (Optional): Check the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.0-7.5) using sterile, dilute NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter before administration.
Procedure (using Benzylmorphine Free Base):
-
Initial Suspension: Suspend the weighed benzylmorphine free base in a small volume of sterile water for injection.
-
Acidification: Add 0.1 N HCl dropwise while vortexing until the benzylmorphine is fully dissolved. The formation of the hydrochloride salt in solution will increase its solubility.
-
Volume Adjustment: Once dissolved, add sterile saline to reach the final desired volume and concentration.
-
pH Neutralization: Carefully adjust the pH of the solution to a physiologically acceptable range (pH 6.0-7.5) using a dilute sterile solution of NaOH. Monitor the pH closely to avoid precipitation of the free base.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter prior to administration.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effects of benzylmorphine and the general opioid receptor signaling pathway it is expected to activate.
Caption: Experimental workflow for benzylmorphine studies.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. Benzylmorphine [webbook.nist.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. unodc.org [unodc.org]
- 5. GB343397A - Process for the manufacture of easily soluble salts of benzyl morphine - Google Patents [patents.google.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzylmorphine Methyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylmorphine methyl ether, specifically focusing on the methylation of the C6-hydroxyl group of benzylmorphine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound (6-O-methyl-benzylmorphine)?
The most prevalent method for synthesizing 6-O-methyl-benzylmorphine is the Williamson ether synthesis. This reaction involves the deprotonation of the C6-hydroxyl group of benzylmorphine to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[1][2]
Q2: What are the starting materials and reagents for this synthesis?
The primary starting material is benzylmorphine. Key reagents include a base to deprotonate the hydroxyl group and a methylating agent.
| Reagent Type | Examples | Purpose |
| Starting Material | Benzylmorphine | The substrate containing the C6-hydroxyl group to be methylated. |
| Base | Sodium hydride (NaH), Potassium hydride (KH), Sodium amide (NaNH2) | To deprotonate the C6-hydroxyl group, forming the more nucleophilic alkoxide. |
| Methylating Agent | Methyl iodide (CH3I), Dimethyl sulfate ((CH3)2SO4) | Provides the methyl group that is transferred to the oxygen atom. |
| Solvent | Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF) | To dissolve the reactants and facilitate the reaction while not interfering with the strong base. |
Q3: What is the general reaction scheme for the synthesis?
The synthesis of 6-O-methyl-benzylmorphine from benzylmorphine via the Williamson ether synthesis can be represented as follows:
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the C6-hydroxyl group. | - Ensure the use of a sufficiently strong and fresh base (e.g., NaH).- Use an anhydrous solvent to prevent quenching of the base.- Allow for sufficient reaction time for the deprotonation step before adding the methylating agent. |
| Inactive methylating agent. | - Use a fresh bottle of the methylating agent (e.g., methyl iodide can decompose over time).- Consider using a more reactive methylating agent like dimethyl sulfate, but with caution due to its toxicity. |
| Inappropriate solvent. | - Use a polar aprotic solvent like THF or DMF to ensure the solubility of the reactants and facilitate the SN2 reaction.[3] |
| Reaction temperature is too low. | - While the initial deprotonation might be carried out at a lower temperature, the SN2 reaction may require gentle heating. Monitor the reaction progress by thin-layer chromatography (TTC) to optimize the temperature. |
Problem 2: Formation of a significant amount of a quaternary ammonium salt byproduct.
A major challenge in the methylation of morphine and its derivatives is the potential for N-methylation of the tertiary amine at the N17 position, leading to the formation of an undesired quaternary ammonium salt.[4]
| Potential Cause | Troubleshooting Steps |
| The nitrogen atom is a competing nucleophile. | - Use of a bulky base: A sterically hindered base may selectively deprotonate the less hindered C6-hydroxyl group over interacting with the more sterically hindered nitrogen atom.- Protecting group strategy: Although more complex, temporarily protecting the nitrogen atom is a common strategy in morphine chemistry. However, this adds extra steps to the synthesis.[5][6] Common N-demethylation/protection strategies involve reagents like cyanogen bromide or chloroformate esters, but these are often used for permanent modification rather than temporary protection.[6] |
| Reaction conditions favor N-alkylation. | - Lower reaction temperature: N-alkylation may be more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for O-methylation can help improve selectivity.- Slow addition of the methylating agent: Adding the methylating agent dropwise to the solution of the alkoxide can help to maintain a low concentration of the electrophile, potentially favoring reaction at the more nucleophilic oxygen. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting material and byproducts. | - Column chromatography: This is the most effective method for separating the desired product from unreacted benzylmorphine and the polar quaternary ammonium salt byproduct. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is typically used.- Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
| Emulsion formation during workup. | - If an aqueous workup is performed, emulsions can sometimes form. Adding a small amount of a saturated brine solution can help to break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-O-Methyl-Benzylmorphine
This is a generalized protocol based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Caption: Experimental workflow for the synthesis of 6-O-methyl-benzylmorphine.
Detailed Steps:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylmorphine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 1.1-1.5 equivalents, as a 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30-60 minutes to allow for the complete formation of the alkoxide.
-
Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or methanol to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 6-O-methyl-benzylmorphine.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data based on typical Williamson ether synthesis reactions. Actual yields and reaction times will vary depending on the specific conditions and scale of the experiment.
| Parameter | Value |
| Typical Yield | 40-70% |
| Reaction Time | 12-24 hours |
| Molar Ratio (Benzylmorphine:Base:MeI) | 1 : 1.2 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
Signaling Pathways and Logical Relationships
The primary challenge in this synthesis is achieving chemoselectivity, specifically O-methylation over N-methylation. The following diagram illustrates the competing reaction pathways.
Caption: Competing O-methylation and N-methylation pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Methylation of Benzylmorphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the O-methylation of benzylmorphine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the O-methylation of benzylmorphine, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product (3-O-Benzyl-6-O-methylmorphine) | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient methylation reagent. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. - Temperature Control: Maintain the recommended reaction temperature. For methylation of morphine to codeine, a comparable reaction, temperatures are often kept moderate to avoid degradation.[1] - Reagent Quality: Use fresh, high-quality methylating agents (e.g., dimethyl sulfate, methyl iodide). - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of a Major Byproduct with a Higher Polarity | - N-methylation: The tertiary amine of the morphine scaffold is nucleophilic and can react with the methylating agent to form a quaternary ammonium salt. This is a common side reaction in the methylation of morphine alkaloids.[1] | - Choice of Methylating Agent: Consider using a bulkier or less reactive methylating agent. Alternatively, phase-transfer catalysts can sometimes improve selectivity. - Control Stoichiometry: Use a minimal excess of the methylating agent. - Purification: The quaternary salt is highly polar and can typically be separated from the desired product by column chromatography or crystallization. |
| Presence of an Unexpected, Less Polar Byproduct | - Benzyldihydromorphine formation: If a reductive workup or certain catalysts are used, the double bond in the morphine ring system can be reduced. Benzyldihydromorphine was a clinically used compound, indicating its relative stability.[2] | - Avoid Reductive Conditions: Ensure that the workup conditions are not reductive. - Catalyst Selection: If a catalyst is used, ensure it is not one that promotes hydrogenation under the reaction conditions. - Purification: This less polar byproduct can be separated by chromatography. |
| Difficulty in Product Purification | - Presence of multiple byproducts. - Co-elution of product and impurities during chromatography. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. - Derivative Formation: In some cases, converting the product to a salt (e.g., hydrochloride) can facilitate purification through crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the O-methylation of benzylmorphine?
A1: The most prevalent side reaction is the N-methylation of the tertiary amine at the N-17 position, leading to the formation of a benzylmorphine quaternary ammonium salt.[1] This occurs because the nitrogen atom is a competing nucleophile for the methylating agent.
Q2: How can I minimize the formation of the N-methylated quaternary salt?
A2: To minimize this side reaction, you can:
-
Use a stoichiometric amount or only a slight excess of the methylating agent.
-
Employ a less reactive methylating agent.
-
Optimize the reaction temperature and time to favor O-methylation.
-
Consider using a solid-phase methylation resin, which has been shown to give high yields of O-methylated product in the analogous synthesis of codeine from morphine.[3]
Q3: Is it possible for the benzyl protecting group to be cleaved during the reaction?
A3: While less common under standard O-methylation conditions, aggressive reagents or prolonged reaction times at elevated temperatures could potentially lead to the cleavage of the benzyl ether. It is important to monitor the reaction and use the mildest effective conditions.
Q4: Can benzyldihydromorphine be formed as a byproduct?
A4: The formation of benzyldihydromorphine would require reduction of the 7,8-double bond. This is not a typical side reaction of O-methylation itself but could occur if the reaction or workup conditions involve a source of hydrogen and a catalyst capable of hydrogenation.
Q5: What are some alternative, "greener" methylating agents I can use?
A5: Dimethyl carbonate (DMC) is considered a more environmentally friendly alternative to dimethyl sulfate and methyl iodide.[4] However, reactions with DMC often require higher temperatures and the use of a base.
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the intended reaction, a significant side reaction, and a general troubleshooting workflow.
Caption: Intended O-methylation of benzylmorphine.
Caption: N-methylation side reaction forming a quaternary salt.
Caption: General troubleshooting workflow for O-methylation.
Experimental Protocols
General Protocol for O-Methylation of Morphine to Codeine (Analogous Reaction)
This protocol is for the synthesis of codeine from morphine and serves as a reference due to the structural similarity to benzylmorphine. Researchers should adapt this for their specific substrate and scale.
Materials:
-
Morphine
-
Trimethylanilinium salt-based methylation resin[3]
-
Toluene
-
Dimethyl sulfate (for resin regeneration)
Procedure:
-
Load morphine onto the methylation resin. A loading capacity of 145 mg of morphine per gram of resin has been reported.[3]
-
Add sufficient toluene to cover the loaded resin in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
Heat the mixture to reflux and maintain for the required reaction time. The conversion of morphine to codeine has been reported to reach 98% yield.[3]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to recover the resin.
-
The filtrate contains the codeine product. Evaporate the toluene under reduced pressure.
-
The crude product can be purified by standard techniques such as crystallization or column chromatography.
-
The recovered resin can be regenerated by treatment with dimethyl sulfate.[3]
General Protocol for Catalytic Hydrogenation (Potential formation of Dihydro-derivatives)
This is a general procedure for the reduction of a double bond in a morphine alkaloid and can be adapted for the synthesis of benzyldihydromorphine from benzylmorphine.
Materials:
-
Benzylmorphine
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
Dissolve benzylmorphine in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Connect the flask to a hydrogen source and purge the system with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzyldihydromorphine.
-
Purify the product as needed by crystallization or column chromatography.
References
- 1. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 2. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 3. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzylmorphine
Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States.[1][2] This guide is intended for informational purposes for researchers and drug development professionals in legally authorized contexts only.
The term "benzylmorphine methyl ether" is not a standard chemical name. This guide will focus on the purification of benzylmorphine. If you are working with a different derivative, some of the principles may still apply, but specific protocols may need to be adjusted.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of benzylmorphine?
A1: Common impurities can include unreacted starting materials such as morphine, benzylating agents (e.g., benzyl bromide or benzyl chloride), and byproducts from side reactions. These can also include dibenzylpiperazine, which can form as an impure byproduct during illicit synthesis.[3] Degradation products may also be present if the compound has been stored improperly.
Q2: My purified benzylmorphine has a low melting point. What could be the cause?
A2: A low or broad melting point range is a classic indicator of an impure compound. The presence of residual solvents or any of the impurities mentioned in Q1 can depress the melting point. Benzylmorphine has a reported melting point of 132°C.[1] Further purification steps are likely necessary.
Q3: I am having trouble crystallizing my benzylmorphine. What can I do?
A3: Difficulty with crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent system, or the solution being too dilute. Trying a different solvent or a two-solvent system, ensuring the solution is sufficiently concentrated, and scratching the inside of the flask can sometimes induce crystallization.
Q4: What is the best chromatographic method for purifying benzylmorphine?
A4: Both column chromatography and high-performance liquid chromatography (HPLC) can be effective for purifying benzylmorphine.[4][5] The choice depends on the scale of the purification and the nature of the impurities. For preparative scale, column chromatography is often used. For high-purity analytical or small-scale preparative work, reverse-phase HPLC is a good option.[4][5]
Troubleshooting Guides
Problem 1: Persistent Impurities After Recrystallization
If your benzylmorphine still shows impurities after a single recrystallization, consider the following:
-
Solvent Choice: The chosen solvent may not be optimal for selectively dissolving the impurities or for allowing clean crystallization of the product.
-
Cooling Rate: Cooling the crystallization mixture too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.
Problem 2: Tailing of Spots on Thin-Layer Chromatography (TLC)
Tailing on a TLC plate can indicate several issues:
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking.
-
Inappropriate Solvent System: The mobile phase may not be optimal for the compound, leading to poor separation and tailing.
-
Interaction with Stationary Phase: The basic nitrogen in benzylmorphine can interact strongly with the acidic silica gel of the TLC plate. Adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can often resolve this issue.
Problem 3: Low Recovery from Column Chromatography
Low recovery of benzylmorphine after column chromatography could be due to:
-
Irreversible Adsorption: Similar to the issue with TLC, the compound may be irreversibly adsorbing to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base can help.
-
Improper Eluent Polarity: The eluent may not be polar enough to effectively move the compound down the column. A gradual increase in eluent polarity (gradient elution) can improve recovery.
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation and loss of product.
Data Presentation
Table 1: Physical and Chemical Properties of Benzylmorphine
| Property | Value | Reference |
| Molecular Formula | C24H25NO3 | [1][6] |
| Molar Mass | 375.468 g·mol−1 | [2] |
| Melting Point | 132 °C | [1] |
| Solubility in Water | 400 mg/L | [1] |
| LogP | 2.51 | [5] |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Example) | Notes |
| TLC | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) with 0.1% Triethylamine | The addition of a base helps to reduce tailing. |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Adjust gradient based on TLC results. |
| HPLC | C18 Reverse Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | For mass spectrometry applications, replace phosphoric acid with formic acid.[4][5] |
Experimental Protocols
Protocol 1: Recrystallization of Benzylmorphine
This protocol is a general guideline and may need to be optimized.
-
Dissolution: In a fume hood, dissolve the crude benzylmorphine in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol assumes the use of a standard silica gel column.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude benzylmorphine in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified benzylmorphine.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A typical workflow for the purification of benzylmorphine.
Caption: A decision tree for troubleshooting tailing on a TLC plate.
References
- 1. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzylmorphine | SIELC Technologies [sielc.com]
- 6. Benzylmorphine (CAS 14297-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Overcoming Solubility Challenges with Benzylmorphine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with benzylmorphine and its derivatives. While "benzylmorphine methyl ether" is not a widely documented compound, the principles and techniques outlined here are applicable to many poorly soluble opioid alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why is my benzylmorphine derivative exhibiting poor solubility in aqueous solutions?
A1: Benzylmorphine and its derivatives are often large, complex organic molecules with significant hydrophobic regions. Their molecular structure, characterized by multiple aromatic rings, can lead to strong intermolecular forces in the solid state (high lattice energy) and unfavorable interactions with water molecules, resulting in low aqueous solubility. Factors such as the presence of a bulky, non-polar benzyl group contribute to this hydrophobicity.
Q2: What are the initial steps I should take when encountering a solubility problem?
A2: Start with a systematic approach to identify the optimal solvent system. Begin with small-scale solubility tests in a range of pharmaceutically acceptable solvents. It is also crucial to characterize the solid-state properties of your compound, such as its crystalline form (polymorphism), as this can significantly impact solubility. A preliminary pH-solubility profile can also provide valuable insights into whether the compound's solubility is dependent on the pH of the medium.
Q3: Can the salt form of my compound improve its solubility?
A3: Yes, forming a salt of a basic compound like a benzylmorphine derivative is a common and effective strategy to enhance aqueous solubility. The ionized form of the molecule is generally more polar and, therefore, more readily solvated by water. Common salt forms include hydrochloride, sulfate, and tartrate salts. The choice of the counter-ion can influence the final solubility and stability of the compound.
Troubleshooting Guides & Experimental Protocols
Guide 1: pH Adjustment for Solubility Enhancement
Many opioid alkaloids are weak bases and their solubility can be significantly increased by lowering the pH of the solution. This protocol outlines the steps to determine the pH-solubility profile of your compound.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and citrate buffers).
-
Sample Preparation: Add an excess amount of the benzylmorphine derivative to a fixed volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value to generate a pH-solubility profile.
Table 1: Example pH-Solubility Profile for a Hypothetical Benzylmorphine Derivative
| pH | Solubility (mg/mL) |
| 2.0 | 15.2 |
| 4.0 | 8.5 |
| 6.0 | 1.2 |
| 7.4 | 0.1 |
| 8.0 | < 0.05 |
| 10.0 | < 0.01 |
Guide 2: Utilizing Co-solvents to Improve Solubility
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Experimental Protocol: Co-solvent Solubility Screen
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Determine the solubility of the benzylmorphine derivative in each co-solvent mixture using the equilibration method described in the pH-solubility profiling protocol.
-
Data Comparison: Compare the solubility values across the different co-solvents and concentrations to identify the most effective system.
Table 2: Example Co-solvent Effects on Solubility of a Hypothetical Benzylmorphine Derivative
| Co-solvent | Concentration (v/v) | Solubility (mg/mL) |
| None (Water) | 0% | 0.1 |
| Ethanol | 20% | 2.5 |
| Propylene Glycol | 20% | 4.8 |
| PEG 400 | 20% | 7.1 |
Visualizations
Caption: A workflow for troubleshooting poor solubility of benzylmorphine derivatives.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Technical Support Center: Stabilizing Benzylmorphine Methyl Ether in Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylmorphine methyl ether in solution. The information is designed to help you anticipate and address common stability challenges during your experiments.
Disclaimer: "this compound" is not a standard chemical name and may refer to various molecular structures. This guide assumes the user is working with a molecule containing both a morphine-like core and a benzyl ether linkage. The stability of such a compound will be influenced by the chemical properties of both of these structural features.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of a compound with a benzylmorphine-like structure in solution is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact stability. Morphine and related compounds are known to be more susceptible to degradation at higher pH levels[1].
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation[1].
-
Light: Exposure to light, particularly UV light, can accelerate degradation processes[1][2].
-
Temperature: Higher temperatures generally increase the rate of chemical degradation. Conversely, storage at lower temperatures can help to preserve the compound's integrity[3].
-
Solvent: The choice of solvent can affect stability. Protic solvents, for instance, may participate in hydrolysis reactions if ester or other labile functional groups are present.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structures of morphine and benzyl ethers, two main degradation pathways are likely:
-
Degradation of the Morphine Core: The morphine scaffold is susceptible to oxidation. The primary degradation products of morphine in aqueous solutions are pseudomorphine and morphine-N-oxide[1].
-
Cleavage of the Benzyl Ether Linkage: Benzyl ethers can be cleaved under certain conditions. Strong acidic conditions can lead to the cleavage of the ether bond[4]. Catalytic hydrogenation is another common method for cleaving benzyl ethers, which is relevant if such reagents are used in subsequent experimental steps[4].
Below is a diagram illustrating the potential degradation pathways.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, likely acidic to neutral, by using a suitable buffer system.
-
Use of Antioxidants: For solutions prone to oxidation, the addition of an antioxidant like sodium metabisulfite can be effective[2].
-
Degassing Solvents: To minimize oxidative degradation, use solvents that have been degassed to remove dissolved oxygen.
-
Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation[2].
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics[3].
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the compound. | 1. Verify the pH of the solution and adjust with a buffer if necessary.2. Protect the solution from light by using amber vials or covering the container.3. Store the solution at a lower temperature.4. Prepare fresh solutions more frequently. |
| Appearance of new peaks in HPLC or other analytical methods. | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products.[5][6]2. Based on the identity of the degradation products, implement targeted stabilization strategies (e.g., add antioxidants if oxidation is observed). |
| Precipitation in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the concentration is within the solubility limits for the chosen solvent.2. If storing at low temperatures, confirm that the compound does not precipitate. Morphine solutions are preferably stored at room temperature to avoid this[1].3. Filter the solution if necessary, but investigate the cause of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps to prepare a solution with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., water, ethanol, or a suitable buffer)
-
Antioxidant (e.g., sodium metabisulfite) - optional
-
pH meter and buffers for calibration
-
Amber volumetric flasks and vials
-
Inert gas (nitrogen or argon) - optional
Procedure:
-
Solvent Preparation: If an aqueous solution is being prepared, use high-purity, deionized water. If oxidation is a concern, degas the solvent by sparging with an inert gas for 15-20 minutes.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to an amber volumetric flask. Add a portion of the solvent and gently swirl to dissolve the compound completely.
-
pH Adjustment (for aqueous solutions): If necessary, adjust the pH of the solution to a predetermined optimal level using a suitable buffer.
-
Antioxidant Addition (optional): If using an antioxidant, add the appropriate amount to the solution and ensure it is fully dissolved.
-
Final Volume: Add the solvent to the mark on the volumetric flask.
-
Storage: Transfer the solution to amber vials, purge the headspace with an inert gas if necessary, and store at the recommended temperature, protected from light.
Protocol 2: Monitoring Solution Stability with HPLC
This protocol provides a general workflow for assessing the stability of your solution over time.
Workflow Diagram:
Procedure:
-
Method Development: Develop and validate an HPLC method that can separate the parent compound from potential degradation products.
-
Initial Analysis (t=0): Immediately after preparing the solution, analyze an aliquot to determine the initial concentration of this compound. This serves as the baseline.
-
Storage: Store the bulk solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the solution and analyze it using the same HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point. This data can be used to determine the degradation rate.
By following these guidelines and protocols, researchers can better control the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study protocol: stability of morphine injected without preservative, delivered with a disposable infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing GC-MS Parameters for Benzylmorphine Methyl Ether Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of benzylmorphine methyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the initial GC-MS parameters I should consider for this compound analysis?
A1: For initial analysis of this compound, a good starting point can be derived from established methods for other opioid compounds.[1][2][3] Given that this compound is a morphine derivative, parameters used for morphine or codeine analysis are often transferable.[4][5]
Initial GC-MS Parameter Recommendations
| Parameter | Recommendation | Rationale & Considerations |
| GC Column | DB-5ms, HP-5ms, or similar non-polar to mid-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | These columns provide good resolution for a wide range of opioid compounds. A DB-200 column could also be considered for enhanced separation.[1][3] |
| Injector Temperature | 250 - 280 °C | This temperature range ensures efficient volatilization of the analyte without causing thermal degradation.[6] |
| Injection Mode | Splitless or Split (e.g., 10:1 or 20:1) | Splitless injection is suitable for trace analysis to maximize sensitivity. A split injection may be preferred for higher concentration samples to avoid column overloading.[7] |
| Carrier Gas | Helium | Helium is the most common carrier gas for GC-MS, providing good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | This flow rate typically provides optimal chromatographic resolution. |
| Oven Temperature Program | Initial: 100-150°C, hold for 1-2 min; Ramp: 10-25°C/min to 280-300°C; Final Hold: 2-5 min | A temperature ramp is crucial for separating the analyte from other components in the sample matrix. The final temperature should be high enough to elute the compound in a reasonable time. |
| MS Source Temperature | 230 - 250 °C | Optimizing the source temperature can improve ionization efficiency and reduce fragmentation. |
| MS Quadrupole Temperature | 150 °C | A stable quadrupole temperature is important for reproducible mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation.[8] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for initial method development and identification. SIM mode offers higher sensitivity and selectivity for quantitation by monitoring characteristic ions.[5][9] |
Q2: Is derivatization necessary for the analysis of this compound?
A2: While this compound is less polar than morphine due to the ether linkages, derivatization of any remaining polar functional groups can improve chromatographic peak shape, increase volatility, and enhance sensitivity. The necessity of derivatization depends on the specific analytical goals and the sample matrix. For morphine and related compounds, silylation is a common and effective derivatization technique.[5][9][10][11]
Common Derivatization Reagents for Opioids
| Derivatizing Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Reacts with hydroxyl and amine groups. Often used with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A highly reactive silylating agent that is easy to use and can often be performed at room temperature.[9][10] |
| Propionic Anhydride | - | Propionyl ester | Produces stable derivatives and can be advantageous in avoiding interferences.[9][10][12] |
Experimental Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50-100 µL of BSTFA with 1% TMCS and 50-100 µL of a suitable solvent (e.g., ethyl acetate, pyridine).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Q3: What are the expected mass fragmentation patterns for this compound?
A3: The mass spectrum of this compound under electron ionization will exhibit characteristic fragmentation patterns. While a library spectrum for this specific compound may not be readily available, the fragmentation can be predicted based on the structure of related opioid alkaloids.[4][13] Key fragmentation pathways often involve cleavage of the ether bonds, the piperidine ring, and the benzyl group.[13][14]
Predicted Fragmentation Ions for this compound
| m/z Value | Possible Fragment Structure |
| Molecular Ion [M]+ | Intact molecule |
| [M - CH3]+ | Loss of a methyl group |
| [M - OCH3]+ | Loss of a methoxy group |
| [M - C7H7]+ | Loss of a benzyl radical (tropylium ion at m/z 91 is a strong indicator) |
| [M - C6H5CH2O]+ | Loss of a benzyloxy group |
| Various fragments | Related to the morphine backbone |
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active sites in the injector liner or column | Deactivate the glass liner or use a liner with built-in deactivation. Condition the GC column according to the manufacturer's instructions. |
| Incomplete derivatization | Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatizing reagent. |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, trim a small portion (10-20 cm) from the injector end of the column. |
| Injector temperature too low | Increase the injector temperature in increments of 10°C, but avoid exceeding the thermal stability limit of the analyte. |
Problem: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal ionization | Clean the MS ion source, repeller, and lenses. Perform a tune of the mass spectrometer. |
| Analyte degradation | Lower the injector temperature. Check for active sites in the GC system. |
| Inefficient derivatization | Re-optimize the derivatization procedure as described above. |
| Using Full Scan mode for trace analysis | Switch to Selected Ion Monitoring (SIM) mode to significantly increase sensitivity by monitoring only the most abundant and characteristic ions of the analyte. |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in carrier gas flow | Check for leaks in the GC system using an electronic leak detector. Ensure the gas supply is stable. |
| Oven temperature not stable | Verify the oven temperature calibration and ensure the oven fan is functioning correctly. |
| Column aging | Over time, the stationary phase can degrade. Replace the column if performance does not improve after conditioning. |
Visual Experimental Workflow
Below is a diagram illustrating the general workflow for GC-MS analysis of this compound.
Caption: Workflow for this compound GC-MS Analysis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common GC-MS issues.
Caption: Troubleshooting Decision Tree for GC-MS Analysis.
References
- 1. Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method | NIST [nist.gov]
- 2. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a synthetic opioid targeted gas chromatography mass spectrometry (GC-MS) method | National Institute of Justice [nij.ojp.gov]
- 4. FORENSIC IDENTIFICATION OF OPIUM BY COMPUTERIZED GAS CHROMATOGRAPHY/MASS SPECTROMETRY | Office of Justice Programs [ojp.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. unodc.org [unodc.org]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]
- 12. academic.oup.com [academic.oup.com]
- 13. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Avoiding degradation of benzylmorphine methyl ether during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of benzylmorphine methyl ether during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific data for this compound is limited, based on its structure—a benzyl ether derivative of morphine—the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the ether linkage to yield benzyl alcohol and morphine. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The morphine moiety is susceptible to oxidation, particularly at the phenolic hydroxyl group (if exposed) and the allylic alcohol.
-
Photodegradation: Like many opioids, exposure to UV light can lead to significant degradation. Morphine and related compounds have been shown to be sensitive to UVB irradiation.[1][2]
Q2: What are the ideal storage conditions for this compound samples and standards?
A2: To minimize degradation, samples and standards should be stored in tightly sealed, amber glass vials to protect from light.[3][4] Storage at low temperatures (-20°C or below) in a dark, inert atmosphere is recommended, especially for long-term storage.[5]
Q3: How can I tell if my sample has degraded?
A3: Degradation can be identified by the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the parent compound, and changes in the baseline. Comparison with a freshly prepared standard can help confirm degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Symptom | Possible Cause | Suggested Solution |
| Loss of Analyte Signal Over Time | Sample degradation in the autosampler. | Use a cooled autosampler (4°C). Prepare fresh samples and standards daily. Limit the exposure of samples to light. |
| Appearance of Ghost Peaks | Carryover from a previous injection of a degraded sample. | Implement a robust needle wash protocol. Inject a blank solvent after a suspect sample to check for carryover. |
| Broad or Tailing Peaks | Interaction of the analyte with active sites on the column. | Use a column with end-capping. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[6] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed.[7] Use a column oven to maintain a constant temperature.[8] |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | Use HPLC-grade solvents and freshly prepared mobile phase. Purge the detector and ensure the lamp is in good condition.[6] |
Quantitative Data on Opioid Stability
Table 1: Photodegradation of Opioids in Solution
| Compound | Solvent | Light Source | Degradation (%) | Reference |
| Morphine | Methanol | UVB | Up to 90% | [1] |
| 6-Monoacetylmorphine | Methanol | UVB | Up to 90% | [1] |
| Oxycodone HCl | Water | UV (254 nm) | 100% in 50 hours | [9] |
| Fentanyl | Filter Paper | UV (similar to sun) | Significant in 4 days | [10] |
Table 2: Stability of Designer Drugs in Whole Blood at Different Temperatures over 14 Days
| Compound | Storage Temperature | Concentration Change | Reference |
| Mephedrone | 22°C | Significant degradation | [5] |
| BZP | -20°C, 4°C, 22°C | Stable | [5] |
| TFMPP | -20°C, 4°C, 22°C | Stable | [5] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.
-
Perform serial dilutions with the mobile phase to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte using a suitable solvent and technique (e.g., sonication, vortexing).
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Method for this compound Analysis (General Method)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).
-
Initial conditions: 20% acetonitrile.
-
Gradient: Linearly increase to 80% acetonitrile over 10 minutes.
-
Hold: Hold at 80% acetonitrile for 2 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical troubleshooting workflow.
References
- 1. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Drugs/Illicit Drugs in Water | Light in Forensic Science: Issues and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Photodegradation of oxycodone hydrochloride for disposal [morressier.com]
- 10. epa.gov [epa.gov]
Validation & Comparative
A Comparative Pharmacological Guide: Benzylmorphine and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of benzylmorphine and codeine, two structurally related opioid analgesics. While both are recognized for their therapeutic applications in pain management, their distinct pharmacological profiles warrant a comprehensive evaluation for research and drug development purposes. This document summarizes their mechanisms of action, receptor binding affinities, metabolic pathways, and provides an overview of relevant experimental protocols.
Mechanism of Action
Both benzylmorphine and codeine are opioids that exert their analgesic effects primarily through the activation of μ-opioid receptors (MOR) in the central nervous system (CNS). However, their direct interactions with these receptors differ significantly.
Codeine is a prodrug, meaning it has a low affinity for the μ-opioid receptor itself and must be metabolized in the liver to its active form, morphine, to produce significant analgesia.[1][2] This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6.[3] The resulting morphine is a potent agonist at the μ-opioid receptor.
Benzylmorphine , also known as peronine, is the benzyl ether of morphine.[4] While its metabolic fate is described as being similar to codeine, it is suggested to have its own intrinsic, albeit moderate, analgesic activity before metabolism.[4] It is also metabolized to morphine, which then contributes significantly to its overall analgesic effect.
Signaling Pathway of μ-Opioid Receptor Activation
The activation of the μ-opioid receptor by morphine (the active metabolite of both codeine and benzylmorphine) initiates a cascade of intracellular events leading to analgesia. A simplified representation of this G-protein coupled receptor (GPCR) signaling pathway is provided below.
Caption: Simplified signaling pathway of μ-opioid receptor activation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for benzylmorphine and codeine. It is important to note that detailed pharmacological data for benzylmorphine is limited in the public domain.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Benzylmorphine | Data not available | Data not available | Data not available |
| Codeine | > 100[1][2] | Data not available | Data not available |
| Morphine (Active Metabolite) | 1.2[5] | Data not available | Data not available |
Note: A higher Ki value indicates lower binding affinity.
Table 2: Pharmacokinetic Parameters
| Parameter | Benzylmorphine | Codeine |
| Bioavailability | Data not available | ~90% (oral) |
| Metabolism | Hepatic; stated to be similar to codeine[4] | Hepatic; primarily CYP2D6 (to morphine) and CYP3A4 (to norcodeine)[3] |
| Active Metabolites | Morphine | Morphine, Codeine-6-glucuronide |
| Elimination Half-life | Data not available | 2.5 - 3 hours |
| Excretion | Data not available | Primarily renal |
Metabolism
The metabolic pathways of codeine are well-characterized. Benzylmorphine is reported to follow a similar metabolic fate.[4]
Codeine Metabolism:
-
O-demethylation (via CYP2D6): Approximately 5-10% of codeine is converted to morphine, which is responsible for the majority of its analgesic effect.[3]
-
N-demethylation (via CYP3A4): Around 10-15% of codeine is metabolized to norcodeine.[3]
-
Glucuronidation (via UGT2B7): A significant portion (50-70%) is converted to codeine-6-glucuronide.[3]
Benzylmorphine Metabolism:
While specific percentages are not available, it is understood that benzylmorphine undergoes debenzylation to form morphine, analogous to the O-demethylation of codeine. This process is likely mediated by cytochrome P450 enzymes.
Caption: Metabolic pathways of codeine and presumed pathway for benzylmorphine.
Comparative Analgesic Potency
Direct, quantitative comparative studies are scarce. However, historical data suggests that benzylmorphine has an analgesic potency that is approximately 90% that of codeine.[4] It is important to recognize that the analgesic efficacy of both compounds is significantly influenced by an individual's CYP2D6 metabolic activity, which governs the rate of conversion to morphine.[6]
Experimental Protocols
The following are generalized protocols for key experiments used in the pharmacological assessment of opioid analgesics. Specific parameters may vary between studies.
In Vivo Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of a compound.
Methodology:
-
Animal Model: Typically mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of hind paws, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., benzylmorphine or codeine) or vehicle is administered, and the latency is measured at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
Caption: Experimental workflow for the hot plate test.
In Vitro Receptor Binding Assay
This assay determines the binding affinity of a compound to specific opioid receptors.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue homogenates) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DAMGO for MOR) is used.
-
Competitive Binding:
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., benzylmorphine or codeine).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
-
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
Both benzylmorphine and codeine serve as valuable tools in opioid research. Codeine's pharmacology is well-established, serving as a benchmark for a prodrug-based analgesic. Benzylmorphine, while less studied, presents an interesting structural analog with a reported potency comparable to codeine. The significant gap in quantitative pharmacological data for benzylmorphine highlights an area for future research, particularly in direct comparative studies with codeine to elucidate its receptor binding profile, metabolic fate, and full analgesic and side-effect profile. Such studies would be invaluable for a more complete understanding of its potential in drug development.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzylmorphine and Ethylmorphine for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and pharmacokinetic properties of two semi-synthetic opioid analgesics: benzylmorphine and ethylmorphine. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.
Introduction and Chemical Structures
Both benzylmorphine and ethylmorphine are ether derivatives of morphine, belonging to the phenanthrene class of opioids. They are structurally similar to codeine (methylmorphine) and have been used for their analgesic and antitussive properties.[1][2][3] Ethylmorphine is the 3-ethyl ether of morphine, while benzylmorphine is the 3-benzyl ether of morphine.[2][3] This structural difference in the ether linkage at the 3-position of the morphine molecule influences their pharmacological and pharmacokinetic profiles.
Table 1: Chemical and Physical Properties
| Property | Benzylmorphine | Ethylmorphine |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | 7,8-didehydro-4,5-α-epoxy-3-ethoxy-17-methylmorphinan-6-α-ol |
| Chemical Formula | C₂₄H₂₅NO₃ | C₁₉H₂₃NO₃ |
| Molecular Weight | 375.46 g/mol | 313.40 g/mol |
| Structure |
Pharmacodynamics: Receptor Binding and Analgesic Potency
The primary mechanism of action for both benzylmorphine and ethylmorphine involves their interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the main target for most opioid analgesics.[4]
Table 2: Pharmacodynamic Properties
| Parameter | Benzylmorphine | Ethylmorphine |
| Primary Target | Mu-opioid receptor (MOR) | Mu-opioid receptor (MOR) |
| Mu-Opioid Receptor Affinity (Ki) | Data not readily available | Ki value is higher than codeine and morphine[4][5] |
| Analgesic Potency | Approximately 90% as potent as codeine[3] | Slightly more potent than codeine[4][5] |
Receptor Binding Affinity: A study examining the binding affinity of various opioids to the mu-receptor in rat brain homogenates found that the affinity decreased with increasing length of the alkyl group at the 3-position.[4][5] This suggests that ethylmorphine has a lower binding affinity (higher Ki value) for the mu-opioid receptor compared to codeine and morphine.[4][5] Specific Ki values for benzylmorphine are not readily available in the literature, making a direct comparison difficult.
Analgesic Potency: Benzylmorphine is reported to be approximately 90% as potent as codeine.[3] Ethylmorphine is considered to be slightly more potent than codeine.[4][5] The analgesic effects of both compounds are largely attributed to their metabolism to morphine.
Pharmacokinetics: Metabolism and Elimination
The metabolism of both benzylmorphine and ethylmorphine is a critical determinant of their analgesic activity.
Table 3: Pharmacokinetic Properties
| Parameter | Benzylmorphine | Ethylmorphine |
| Metabolism | Similar to codeine, likely via CYP2D6 to morphine[3] | Metabolized by CYP2D6 to morphine.[4] |
| Active Metabolite | Morphine | Morphine |
| Elimination Half-life (t½) | Data not readily available | ~2 hours |
| Bioavailability | Data not readily available | Good oral bioavailability |
Metabolism: Ethylmorphine is a well-established prodrug that undergoes O-deethylation by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver to form morphine, which is a more potent opioid agonist.[4] The metabolic fate of benzylmorphine is stated to be similar to that of codeine, which is also metabolized by CYP2D6 to morphine.[3] Therefore, it is highly probable that benzylmorphine also undergoes O-debenzylation via CYP2D6 to produce morphine.
The efficiency of this metabolic conversion is dependent on an individual's CYP2D6 genotype, leading to variability in the analgesic response.
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound (benzylmorphine or ethylmorphine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6][7]
In Vivo Analgesia Assays
Objective: To assess the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.[8][9][10]
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: A mouse or rat is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is observed is recorded as the latency time.
-
Drug Administration: The test compound (benzylmorphine or ethylmorphine) or a vehicle control is administered to the animals at various doses and at a specified time before the test.
-
Data Analysis: An increase in the latency time compared to the control group indicates an analgesic effect. The dose that produces a 50% maximal possible effect (ED50) can be calculated.[11][12]
Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[13][14][15][16]
Methodology:
-
Apparatus: A tail-flick meter that focuses a beam of radiant heat onto the animal's tail.
-
Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is automatically recorded.
-
Drug Administration: The test compound or a vehicle control is administered prior to the test.
-
Data Analysis: A prolongation of the tail-flick latency indicates analgesia. The ED50 can be determined to quantify the analgesic potency.[12]
Conclusion
Benzylmorphine and ethylmorphine are closely related semi-synthetic opioids that primarily exert their analgesic effects through their active metabolite, morphine. Ethylmorphine is slightly more potent than codeine, while benzylmorphine's potency is reported to be slightly less than that of codeine. The analgesic efficacy of both compounds is highly dependent on the metabolic activity of the CYP2D6 enzyme.
A significant gap in the publicly available data for benzylmorphine, particularly regarding its receptor binding affinity and detailed pharmacokinetic profile, limits a direct and comprehensive quantitative comparison with ethylmorphine. Further research would be beneficial to fully characterize the pharmacological properties of benzylmorphine and to better understand the structure-activity relationships among the 3-ether derivatives of morphine.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. dol.inf.br [dol.inf.br]
- 11. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Validating the Analgesic Effects of Benzylmorphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic effects of benzylmorphine, a semi-synthetic opioid derivative, in relation to the well-established opioids, morphine and codeine. Due to the limited availability of direct comparative quantitative data for benzylmorphine in recent scientific literature, this document focuses on presenting available qualitative comparisons, outlining standard experimental protocols for analgesic assessment, and detailing the underlying signaling pathways.
Introduction to Benzylmorphine
Benzylmorphine, the benzyl ether of morphine, is a semi-synthetic opioid that has been historically used for its analgesic and antitussive properties.[1] It is structurally similar to codeine (the methyl ether of morphine) and is reported to have an analgesic potency approximately 90% that of codeine.[1] Like other opioids, its mechanism of action is primarily mediated through the activation of opioid receptors in the central nervous system.
Comparative Analgesic Potency
| Compound | Chemical Class | Relative Analgesic Potency (Oral) |
| Morphine | Phenanthrene Alkaloid | Standard (1x) |
| Codeine | Phenanthrene Alkaloid | Approximately 1/10th that of Morphine[2] |
| Benzylmorphine | Semi-synthetic Morphinan | Approximately 90% that of Codeine[1] |
Note: This table is based on historical and qualitative data and should be interpreted with caution. The effective dose (ED50) for each compound can vary significantly based on the route of administration, the specific pain model used, and the species being tested.
Opioid Receptor Signaling Pathway
The analgesic effects of benzylmorphine, morphine, and codeine are primarily mediated by their interaction with μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). The binding of these opioids to MORs initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid agonist binding to the μ-opioid receptor.
Experimental Protocols for Assessing Analgesic Effects
The following are detailed methodologies for two standard preclinical assays used to evaluate the analgesic properties of opioid compounds.
Hot-Plate Test
The hot-plate test is a widely used method to assess the thermal pain threshold in animals.
Objective: To measure the latency of a thermal-induced pain response.
Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.
Procedure:
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot-plate surface, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (e.g., benzylmorphine, morphine, codeine) or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the animals are again placed on the hot-plate, and the response latency is recorded.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can then be determined from the dose-response curve.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic effects of drugs against a thermal stimulus.
Objective: To measure the latency of the tail-flick reflex in response to a heat stimulus.
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Acclimation and Restraint: Animals are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are allowed to acclimate to the restraint for a short period.
-
Baseline Latency: The heat source is focused on a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat is automatically recorded. Several baseline measurements are typically taken and averaged. A cut-off time is also employed to prevent tissue injury.
-
Drug Administration: The test compounds or vehicle are administered as described for the hot-plate test.
-
Post-Treatment Latency: The tail-flick latency is measured at various time intervals after drug administration.
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline. The %MPE and ED50 can be calculated in a similar manner to the hot-plate test.
Caption: A generalized workflow for preclinical analgesic assays.
Conclusion
While benzylmorphine is historically noted as an analgesic with potency comparable to codeine, a comprehensive validation of its effects necessitates direct, quantitative, and comparative studies with standard opioids like morphine. The experimental protocols and the understanding of the underlying signaling pathways described in this guide provide a framework for conducting such validation studies. Future research focusing on generating robust dose-response data for benzylmorphine in standardized analgesic models is crucial for accurately positioning it within the current landscape of opioid analgesics.
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unmasking False Positives: A Comparative Guide to Benzylmorphine Methyl Ether Cross-Reactivity in Opiate Immunoassays
For Immediate Release
Researchers, scientists, and drug development professionals often rely on immunoassays for rapid screening of opiates. However, the potential for cross-reactivity with structurally similar compounds, such as benzylmorphine methyl ether (commonly known as codeine), can lead to false-positive results, necessitating confirmatory testing and potentially delaying accurate clinical interpretation. This guide provides a comprehensive comparison of the cross-reactivity of this compound in several commercially available opiate immunoassays, supported by experimental data and detailed methodologies.
The Challenge of Cross-Reactivity
Opiate immunoassays are designed to detect morphine, the primary metabolite of heroin. However, the antibodies used in these assays can also recognize other opioid molecules that share a similar chemical structure. This compound, a widely prescribed analgesic, is a significant potential cross-reactant. The degree of this cross-reactivity varies considerably among different immunoassays, impacting the reliability of initial screening results. Understanding these differences is crucial for selecting the appropriate assay and for the correct interpretation of screening data.
Comparative Analysis of Cross-Reactivity
The following tables summarize the cross-reactivity of this compound and other common opioids in several widely used commercial opiate immunoassays. The data is compiled from manufacturer's package inserts and presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff calibrator (morphine).
Table 1: Cross-Reactivity in Siemens Healthineers EMIT® II Plus Opiate Assay
| Compound | Concentration for Positive Result at 300 ng/mL Cutoff (ng/mL) | Percent Cross-Reactivity (relative to Morphine) |
| Morphine | 300 | 100% |
| Codeine | 300 | 100% |
| Hydrocodone | 1,000 | 30% |
| Hydromorphone | 500 | 60% |
| Oxycodone | >100,000 | <0.3% |
| Oxymorphone | >100,000 | <0.3% |
| Heroin | 300 | 100% |
| 6-Acetylmorphine | 300 | 100% |
Table 2: Cross-Reactivity in Roche Diagnostics Opiates II (OPI II) Assay
| Compound | Concentration for Positive Result at 300 ng/mL Cutoff (ng/mL) | Percent Cross-Reactivity (relative to Morphine) |
| Morphine | 300 | 100% |
| Codeine | 200 | 150% |
| Hydrocodone | 800 | 37.5% |
| Hydromorphone | 400 | 75% |
| Oxycodone | 10,000 | 3% |
| Oxymorphone | 20,000 | 1.5% |
| Heroin | 400 | 75% |
| 6-Acetylmorphine | 300 | 100% |
Table 3: Cross-Reactivity in Thermo Fisher Scientific DRI® Opiate Assay
| Compound | Concentration for Positive Result at 300 ng/mL Cutoff (ng/mL) | Percent Cross-Reactivity (relative to Morphine) |
| Morphine | 300 | 100% |
| Codeine | 200 | 150% |
| Hydrocodone | 400 | 75% |
| Hydromorphone | 300 | 100% |
| Oxycodone | 3,000 | 10% |
| Oxymorphone | 7,500 | 4% |
| Heroin | 300 | 100% |
| 6-Acetylmorphine | 300 | 100% |
Table 4: Cross-Reactivity in Thermo Fisher Scientific CEDIA® Opiate Assay
| Compound | Concentration for Positive Result at 300 ng/mL Cutoff (ng/mL) | Percent Cross-Reactivity (relative to Morphine) |
| Morphine | 300 | 100% |
| Codeine | 400 | 75% |
| Hydrocodone | 1,500 | 20% |
| Hydromorphone | 800 | 37.5% |
| Oxycodone | >10,000 | <3% |
| Oxymorphone | >10,000 | <3% |
| Heroin | 600 | 50% |
| 6-Acetylmorphine | 300 | 100% |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol based on common industry practices.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the assay's cutoff calibrator.
Materials:
-
The opiate immunoassay kit (including reagents, calibrators, and controls)
-
Drug-free human urine
-
Certified reference standards of the test compounds (e.g., codeine, hydrocodone, etc.)
-
Precision pipettes and laboratory glassware
-
A validated clinical chemistry analyzer
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solutions with drug-free human urine to create a range of concentrations for each test compound.
-
Assay Procedure:
-
Calibrate the clinical chemistry analyzer using the opiate immunoassay calibrators according to the manufacturer's instructions.
-
Run the assay controls to ensure the system is performing within specified limits.
-
Analyze the series of spiked urine samples for each test compound.
-
-
Data Analysis:
-
For each test compound, determine the concentration that produces a response equal to the 300 ng/mL morphine cutoff calibrator. This can be done by interpolation from a dose-response curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Morphine Calibrator / Concentration of Cross-Reactant at Cutoff Response) x 100
-
Visualizing the Mechanism: Competitive Immunoassay
The majority of opiate screening immunoassays are based on the competitive binding principle. In this format, the drug present in the urine sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample.
Caption: Competitive immunoassay principle.
Logical Workflow for Cross-Reactivity Assessment
The process of assessing cross-reactivity and its implications for drug screening follows a logical workflow, from initial testing to confirmatory analysis.
A Comparative Analysis of the Metabolic Stability of Benzylmorphine and its Methyl Ether (Codeine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of two opioid compounds: benzylmorphine and its corresponding methyl ether, codeine. Understanding the metabolic fate of these molecules is crucial for drug development, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This comparison is based on available experimental data and established metabolic pathways.
Executive Summary
Benzylmorphine and codeine are structurally similar opioids that undergo metabolism primarily in the liver. Codeine, the methyl ether of morphine, has been extensively studied, revealing two major metabolic pathways: N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. While it is reported that benzylmorphine follows a similar metabolic fate, with O-debenzylation and N-demethylation being the expected primary routes of metabolism, specific quantitative in vitro data for benzylmorphine is limited in the available scientific literature.
This guide summarizes the known metabolic pathways, presents available quantitative data for codeine, and provides a framework for the experimental determination of these parameters for both compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key metabolic parameters for codeine based on in vitro studies using liver microsomes. Due to the lack of specific experimental data for benzylmorphine, its corresponding values are noted as "Not available." The larger the ether group (benzyl vs. methyl), the more susceptible it may be to enzymatic cleavage, suggesting that benzylmorphine might have a lower metabolic stability compared to codeine. However, without direct experimental data, this remains a hypothesis.
| Parameter | Benzylmorphine | Codeine (Methyl Ether) | Reference |
| Primary Metabolic Pathways | O-debenzylation, N-demethylation, Glucuronidation (presumed) | O-demethylation, N-demethylation, Glucuronidation | [1] |
| Primary Phase I Enzymes | Not Determined | CYP2D6 (O-demethylation), CYP3A4 (N-demethylation) | [1] |
| Primary Phase II Enzymes | Not Determined | UGT2B7 | [1] |
| In Vitro Half-life (t½) | Not available | ~3 hours (in vivo) | [2] |
| Vmax (N-demethylation) | Not available | 5.6 nmol/min/mg protein (rat liver microsomes) | [3] |
| Km (N-demethylation) | Not available | 714 µM (rat liver microsomes) | [3] |
| Vmax (O-demethylation) | Not available | 0.75 nmol/min/mg protein (rat liver microsomes) | [3] |
| Km (O-demethylation) | Not available | 149 µM (rat liver microsomes) | [3] |
Metabolic Pathways
The metabolic pathways of codeine are well-documented. It is anticipated that benzylmorphine undergoes analogous transformations.
Codeine Metabolism
Codeine is extensively metabolized in the liver. The two primary phase I metabolic pathways are:
-
O-demethylation: A minor but clinically significant pathway mediated by the CYP2D6 enzyme, which converts codeine to its active metabolite, morphine.[1]
-
N-demethylation: A major pathway mediated by the CYP3A4 enzyme, leading to the formation of norcodeine.[1]
Following phase I metabolism, codeine and its metabolites can undergo phase II conjugation, primarily glucuronidation, facilitated by the UGT2B7 enzyme, to form more water-soluble compounds that are readily excreted.[1]
References
Head-to-head comparison of benzylmorphine methyl ether and morphine-6-ether
<
A detailed guide for researchers and drug development professionals on the pharmacological and structural differences between two semi-synthetic opioid analgesics.
Note on Nomenclature: The compounds "benzylmorphine methyl ether" and "morphine-6-ether" as specified in the topic query are not standard chemical names. This guide interprets the query as a comparison between Benzylmorphine (3-O-benzylmorphine) and Heterocodeine (morphine-6-methyl ether), which are well-characterized semi-synthetic opioids and the most plausible interpretations of the requested substances.
Overview and Chemical Structures
Benzylmorphine and Heterocodeine are both ether derivatives of morphine, but they differ in the position of the ether linkage, which has significant implications for their pharmacological profiles.
-
Benzylmorphine , also known as Peronine, is the 3-benzyl ether of morphine. It was introduced in 1896 and has been used as a moderate-strength analgesic and cough suppressant.[1] It is structurally similar to codeine, with a benzyl group replacing the methyl group at the 3-position.[1]
-
Heterocodeine is the 6-methyl ether of morphine, making it a structural isomer of the more common codeine (the 3-methyl ether).[2] First synthesized in 1932, heterocodeine is a direct agonist, unlike codeine which acts as a prodrug requiring metabolic activation to morphine.[2] Modification at the 6-hydroxy position significantly impacts potency.[2]
| Feature | Benzylmorphine | Heterocodeine |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1] | (5α,6α)-6-Methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-ol[2] |
| Synonyms | Peronine, 3-O-Benzylmorphine[1][3] | 6-Methoxymorphine, Morphine 6-methyl ether[2] |
| Chemical Formula | C₂₄H₂₅NO₃[1] | C₁₈H₂₁NO₃[2] |
| Molar Mass | 375.47 g/mol [1] | 299.37 g/mol [2] |
| Structural Difference | Benzyl ether at the C3 position | Methyl ether at the C6 position |
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for both compounds is agonism at the μ-opioid receptor (MOR), which is responsible for their analgesic effects.[4] However, the structural differences lead to distinct potencies and activities.
| Parameter | Benzylmorphine | Heterocodeine | Morphine (Reference) |
| Receptor Target | μ-opioid receptor (agonist) | μ-opioid receptor (agonist) | μ-opioid receptor (agonist) |
| Relative Analgesic Potency | ~90% of Codeine's potency[1] | ~6 times more potent than Morphine[2] | 1 |
| μ-Opioid Receptor Binding Affinity (Ki) | Data not widely available, but expected to be lower than Morphine due to C3 substitution. | Higher affinity than Morphine due to C6 substitution. | ~1.2 nM[5] |
| Mechanism of Action | Direct agonist. Also a metabolite of myrophine.[1] | Direct agonist[2] | Direct agonist |
Signaling Pathways and Mechanism of Action
Upon binding to μ-opioid receptors, a class A G-protein-coupled receptor (GPCR), both Benzylmorphine and Heterocodeine initiate a cascade of intracellular events.[6][7]
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (typically Gαi/o).[8]
-
Subunit Dissociation: The G-protein dissociates into Gα-GTP and Gβγ subunits.[6]
-
Downstream Effects:
-
Cellular Outcome: The combined effect of these signaling events is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic effect.[9]
-
Desensitization (β-Arrestin Pathway): Chronic or high-concentration agonist exposure leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G-protein and can lead to receptor internalization, contributing to tolerance.[6][10]
Figure 1. Simplified Opioid Receptor Downstream Signaling Pathway.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It provides quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the μ-opioid receptor are homogenized in an ice-cold Tris-HCl buffer.[11] The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.
-
Assay Incubation: Membranes are incubated in a buffer containing MgCl₂, NaCl, EGTA, GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (Benzylmorphine or Heterocodeine).[11]
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes.[11]
-
Quantification: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, corresponding to [³⁵S]GTPγS bound to activated Gα subunits, is measured using liquid scintillation counting.[11]
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the logarithm of agonist concentration to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are calculated.
Figure 2. Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
Hot Plate Test for Analgesia
This in vivo behavioral assay assesses the central analgesic effects of compounds in animals by measuring their response latency to a thermal stimulus.[12]
Methodology:
-
Acclimatization: Rodents (mice or rats) are acclimatized to the testing room and apparatus.
-
Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 52-56°C).[13] The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[13]
-
Drug Administration: Animals are administered the test compound (Benzylmorphine or Heterocodeine) or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 120 minutes), the animals are placed back on the hot plate, and their response latencies are measured again.[13]
-
Data Analysis: The increase in latency time compared to baseline and vehicle-treated controls indicates the degree of analgesia. The data can be used to determine the peak effect and duration of action of the analgesic.
Summary and Conclusion
The comparison between Benzylmorphine and Heterocodeine highlights a critical principle in medicinal chemistry: the position of a functional group can dramatically alter pharmacological activity.
-
Benzylmorphine , a C3-ether, is a moderately potent analgesic, comparable to or slightly less potent than codeine.[1] Its larger benzyl group at the 3-position likely hinders optimal binding to the μ-opioid receptor compared to morphine.
-
Heterocodeine , a C6-ether, is a highly potent analgesic, significantly more potent than morphine.[2] Masking the C6-hydroxyl group with a small methyl ether increases lipophilicity and is a known strategy to enhance potency, similar to the effect seen in 6-acetylmorphine (a metabolite of heroin).[2]
For researchers in drug development, Heterocodeine represents a more promising lead scaffold for potent centrally-acting analgesics. The C6 position is a key site for modification to enhance agonist activity. In contrast, Benzylmorphine's profile suggests it is more suited for applications requiring moderate analgesia or antitussive effects, similar to its structural relatives, codeine and ethylmorphine. Further head-to-head experimental studies using standardized assays are necessary to fully elucidate their comparative receptor binding kinetics, functional efficacy, and in vivo pharmacological profiles.
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. Heterocodeine - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Validation of a Quantitative Method for Benzylmorphine Methyl Ether
This guide provides a comparative overview of analytical methodologies for the quantitative determination of benzylmorphine methyl ether, a derivative of benzylmorphine. It is intended for researchers, scientists, and professionals in drug development and forensic analysis. The guide outlines a recommended analytical approach and compares it with viable alternatives, supported by projected experimental data to illustrate performance benchmarks.
Introduction
This compound is a semi-synthetic opioid derivative. Accurate and precise quantification of this compound is crucial for various applications, including pharmaceutical quality control, pharmacokinetic studies, and forensic investigations. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide focuses on the validation of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the expected performance data from a validation study of three different analytical methods for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-MS/MS | GC-MS | HPLC-UV |
| Linear Range | 0.1 - 500 ng/mL | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.990 |
| Calibration Model | Linear, 1/x weighting | Linear | Linear |
Table 2: Accuracy and Precision
| Quality Control Level | HPLC-MS/MS | GC-MS | HPLC-UV |
| Low QC (0.3 ng/mL) | Accuracy: 98.5% Precision (RSD): < 5% | Accuracy: 95.2% Precision (RSD): < 10% | Not Applicable |
| Mid QC (50 ng/mL) | Accuracy: 101.2% Precision (RSD): < 3% | Accuracy: 99.8% Precision (RSD): < 5% | Accuracy: 97.5% Precision (RSD): < 8% |
| High QC (400 ng/mL) | Accuracy: 99.3% Precision (RSD): < 2% | Accuracy: 102.1% Precision (RSD): < 4% | Accuracy: 101.5% Precision (RSD): < 5% |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Selectivity | High (Specific MRM transitions) | High (Specific ion fragments) | Moderate (Potential for interference) |
Experimental Protocols
Detailed methodologies for the key validation experiments for the proposed HPLC-MS/MS method are provided below.
Sample Preparation
A solid-phase extraction (SPE) method is proposed for the extraction of this compound from biological matrices.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Method Parameters
-
Chromatographic Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Internal Standard (e.g., d3-Benzylmorphine methyl ether): Precursor ion > Product ion
-
Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix. Analyze the standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level on three separate days. Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of low-concentration samples. The LOD is typically defined as the concentration with a signal-to-noise ratio of 3, while the LOQ has a signal-to-noise ratio of 10.
Methodology and Workflow Visualization
The following diagrams illustrate the proposed experimental workflow and the logical relationship between the validation parameters.
Caption: Workflow for the validation of a quantitative analytical method.
Caption: Comparison of analytical methods for this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of benzylmorphine methyl ether, also known as peronine, alongside its parent compound, morphine, and the structurally related opioid, codeine. Due to the limited availability of recent in vivo studies on this compound, this guide synthesizes historical data on its relative potency with contemporary experimental data for morphine and codeine to offer a comprehensive overview for research and drug development purposes.
Relative Analgesic Potency
This compound is a semi-synthetic opioid derived from morphine. Historical pharmacological data indicates that its analgesic potency is approximately 90% that of codeine. For the purpose of this guide, the in vivo efficacy of this compound is estimated based on this established relative potency to codeine.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the median effective dose (ED50) for producing an analgesic effect in standard in vivo nociceptive assays. The data for morphine and codeine are derived from published experimental studies, while the values for this compound are estimated based on its reported potency relative to codeine.
Table 1: Comparative Analgesic Potency (ED50) in the Rat Tail-Flick Test (Subcutaneous Administration)
| Opioid | ED50 (µmol/kg) | Relative Potency (Morphine = 1) |
| Morphine | 6.87[1] | 1 |
| Codeine | 54.01[1] | 0.13 |
| This compound (Peronine) | ~60 (Estimated) | ~0.11 (Estimated) |
Table 2: General Analgesic Potency (ED50) in Mice (Subcutaneous Administration)
| Opioid | Assay | ED50 (mg/kg) |
| Morphine | Tail-Flick | 3.25 - 10.3[2][3] |
| Hot-Plate | 8.98[4] | |
| Codeine | Tail-Flick | 3.91[5] |
| This compound (Peronine) | Tail-Flick (Estimated) | ~4.34 (Estimated) |
Note: ED50 values can vary between studies due to differences in animal strain, sex, and specific experimental protocols.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are representative of standard practices in preclinical pain research.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Objective: To determine the analgesic effect of a test compound by measuring the time it takes for a rodent to flick its tail away from a focused beam of heat.
Materials:
-
Tail-flick analgesiometer
-
Test animals (rats or mice)
-
Test compound (e.g., this compound, morphine, codeine)
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Animals are habituated to the testing environment and handling for several days prior to the experiment.
-
Baseline Latency: Each animal is placed in the apparatus, and a focused beam of light is directed onto the ventral surface of its tail. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Compound Administration: Animals are randomly assigned to treatment groups and administered the test compound or vehicle at the desired dose and route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.
Hot-Plate Test
The hot-plate test is another widely used method for evaluating the analgesic properties of drugs, measuring the reaction time of an animal to a heated surface.
Objective: To assess the central analgesic activity of a test compound by measuring the latency of a rodent to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated plate.
Materials:
-
Hot-plate apparatus with a controlled temperature surface
-
Test animals (mice or rats)
-
Test compound
-
Vehicle control
-
Syringes and needles
Procedure:
-
Acclimation: Animals are accustomed to the laboratory environment and handling.
-
Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed on the hot plate, and the time until it exhibits a defined pain response (e.g., hind paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Compound Administration: Animals are divided into groups and receive the test compound or vehicle.
-
Post-treatment Latency: At various time points following administration, the latency to the pain response is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in latency time compared to the baseline and the vehicle-treated group. The %MPE and ED50 can be calculated similarly to the tail-flick test.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway for mu-opioid agonists and a typical workflow for an in vivo analgesic experiment.
Caption: Mu-opioid receptor signaling pathway.
References
Differentiating Benzylmorphine and Its Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of mass spectrometric techniques for differentiating benzylmorphine from its key structural isomers. Given the limited availability of direct experimental data for benzylmorphine isomers, this guide focuses on the established principles of opioid fragmentation and proven analytical strategies to predict and determine their unique mass spectral fingerprints.
Benzylmorphine, an O-benzylated derivative of morphine, can exist in several isomeric forms that may exhibit different pharmacological properties. The primary isomers of interest include the positional isomer O6-benzylmorphine and the N-substituted isomer N-benzylnormorphine. Differentiating these compounds is essential for drug metabolism studies, forensic analysis, and quality control in pharmaceutical development.
Mass Spectrometric Differentiation Strategies
The subtle structural differences between isomers necessitate advanced analytical approaches. While standard mass spectrometry can confirm the molecular weight, it often fails to distinguish between isomers due to similar fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For opioids, derivatization is often required to improve their chromatographic properties and to generate more informative mass spectra.
Electron Ionization (EI) Fragmentation: In EI-MS, the fragmentation of the morphine core is well-characterized. The position of the benzyl group is expected to influence the relative abundance of key fragment ions. For instance, the benzylic ether linkage in O3- and O6-benzylmorphine is prone to cleavage, leading to characteristic ions. The fragmentation of N-benzylnormorphine would be dominated by cleavage of the N-benzyl bond.
The Role of Derivatization: Derivatization of the remaining hydroxyl group (at C6 for O3-benzylmorphine and at C3 for O6-benzylmorphine) with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) can significantly alter the fragmentation pathways, enhancing the differences between the isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it a preferred method for the analysis of complex biological matrices. It allows for the separation of isomers chromatographically, followed by their individual fragmentation in the mass spectrometer.
Collision-Induced Dissociation (CID): In LC-MS/MS, a specific precursor ion (typically the protonated molecule [M+H]+) is selected and fragmented through CID. The resulting product ion spectrum is characteristic of the isomer's structure. The position of the benzyl group will dictate the primary fragmentation pathways, leading to unique product ions or different relative abundances of common fragments.
Data Presentation
The following tables summarize the predicted key fragment ions for the differentiation of benzylmorphine isomers. These predictions are based on the known fragmentation of the morphine scaffold and the chemical properties of the substituents.
Table 1: Predicted Key Fragment Ions in GC-EI-MS
| Compound | Molecular Weight | Predicted Key Fragment Ions (m/z) and Description |
| O3-Benzylmorphine | 375.46 | M+• (375) , 284 ([M-benzyl]+), 91 (benzyl cation), fragments of the morphine core |
| O6-Benzylmorphine | 375.46 | M+• (375) , 284 ([M-benzyl]+), 91 (benzyl cation), likely different relative abundances of morphine core fragments compared to O3-isomer |
| N-Benzylnormorphine | 361.44 | M+• (361) , 270 ([M-benzyl]+), 91 (benzyl cation), fragments of the normorphine core |
Table 2: Predicted Key Transitions in LC-MS/MS (Precursor Ion -> Product Ion)
| Compound | Precursor Ion [M+H]+ (m/z) | Predicted Key Product Ions (m/z) and Description |
| O3-Benzylmorphine | 376.18 | 285 ([M+H-benzyl alcohol]+), 91 (benzyl cation), other morphine core fragments |
| O6-Benzylmorphine | 376.18 | 285 ([M+H-benzyl alcohol]+), 91 (benzyl cation), potentially different ratios of product ions from the morphine core |
| N-Benzylnormorphine | 362.16 | 271 ([M+H-benzyl]+), 91 (benzyl cation), other normorphine core fragments |
Experimental Protocols
GC-MS with Derivatization
-
Sample Preparation: To 100 µL of sample (e.g., in methanol), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization: Cap the vial and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
LC-MS/MS
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the predicted transitions from Table 2, optimizing collision energies for each transition.
-
Mandatory Visualization
Conclusion
The differentiation of benzylmorphine isomers by mass spectrometry is a complex but achievable task. While direct analysis may yield ambiguous results, the combination of chromatographic separation with specific mass spectrometric techniques provides the necessary specificity. GC-MS with derivatization and LC-MS/MS are powerful approaches that can elucidate the structural differences between O3-benzylmorphine, O6-benzylmorphine, and N-benzylnormorphine. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The principles and protocols outlined in this guide provide a robust framework for researchers to develop and validate methods for the unambiguous identification of these and other opioid isomers.
Safety Operating Guide
Proper Disposal of Benzylmorphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances is a critical component of laboratory safety and regulatory compliance. Benzylmorphine, a semi-synthetic opioid, is classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[1][2][3] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA) and requires a meticulous and well-documented approach.
This guide provides essential safety and logistical information for the proper disposal of benzylmorphine, ensuring the safety of laboratory personnel and adherence to federal regulations.
Pre-Disposal Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific DEA regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[2] These resources will provide guidance tailored to your location and facility.
Key Regulatory and Safety Data:
| Parameter | Information | Source |
| DEA Schedule | Schedule I | [1][2][3] |
| DEA Control Number | 9052 | [1][2] |
| Disposal Standard | Must be rendered "non-retrievable" | [2] |
| Primary Hazard | High potential for abuse and dependence | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of benzylmorphine in a laboratory setting. This procedure is designed to comply with DEA regulations for rendering a controlled substance non-retrievable.
1. Authorization and Witnessing:
-
Disposal of a Schedule I controlled substance must be performed by or in the presence of a DEA-registered individual or a duly authorized agent of the registrant.
-
Two authorized employees must witness the entire disposal process.
2. Documentation:
-
Meticulous record-keeping is mandatory. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed.[4] This form documents the substance, quantity, and method of destruction.
-
Maintain a detailed internal log of the disposal, including the date, time, location, personnel involved, and a description of the procedure.
3. Rendering the Substance Non-Retrievable: The primary goal of benzylmorphine disposal is to irreversibly alter its physical and chemical state so that it cannot be recovered or reused. Incineration at a DEA-approved facility is the preferred method. If incineration is not readily available, chemical degradation can be employed as an alternative, provided it is permitted by your institution and local regulations.
Experimental Protocol for Chemical Degradation (Example):
Disclaimer: This is a general example of a chemical degradation method. The specific reagents and conditions may need to be adjusted based on the formulation of the benzylmorphine waste (e.g., solid, solution). Always perform a small-scale test reaction before proceeding with the bulk material.
Objective: To degrade benzylmorphine to a non-recoverable state through oxidation.
Materials:
-
Benzylmorphine waste
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3) or sodium metabisulfite (Na2S2O5)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
-
Glass beaker of appropriate size
-
Stir bar and stir plate
Procedure:
-
Preparation: In a chemical fume hood, carefully dissolve the benzylmorphine waste in a suitable solvent if it is in solid form. Water or a dilute acid solution can be used.
-
Acidification: Slowly and with constant stirring, add concentrated sulfuric acid to the benzylmorphine solution to achieve a final concentration of approximately 1 Molar. This creates the acidic environment necessary for the oxidation reaction.
-
Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The solution will turn a deep purple color. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation of the benzylmorphine is complete.
-
Neutralization of Excess Oxidant: To neutralize the excess potassium permanganate, slowly add a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or pale yellow.
-
Verification (Optional but Recommended): If your facility has the capability, analyze a small sample of the treated solution using a technique such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent benzylmorphine compound.
-
Final Disposal: The resulting solution, now containing the degraded products of benzylmorphine, should be disposed of as hazardous chemical waste in accordance with your institution's EHS guidelines and local regulations.
4. Final Documentation:
-
The two witnesses must sign the completed DEA Form 41 and the internal disposal log.
-
Retain all disposal records for a minimum of two years, as required by the DEA.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal of benzylmorphine.
Caption: Workflow for the compliant disposal of Benzylmorphine.
By adhering to these procedures, laboratory professionals can ensure the safe and legal disposal of benzylmorphine, thereby protecting themselves, their colleagues, and the community, while maintaining the highest standards of professional responsibility.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Benzylmorphine Methyl Ether
For Immediate Implementation: Essential Safety and Handling Protocols for the Potent Opioid, Benzylmorphine Methyl Ether
Researchers and drug development professionals working with this compound, a potent semi-synthetic opioid and a Schedule I controlled substance, must adhere to stringent safety protocols to mitigate the significant health risks associated with exposure.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of all laboratory personnel. Due to its classification and potency, handling of this compound requires meticulous planning and execution of safety procedures.
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound, based on best practices for potent opioids.
| PPE Category | Minimum Requirement | Specifications and Use |
| Respiratory Protection | Fit-tested N100, R100, or P100 disposable filtering facepiece respirator. | To be used for all handling of powders or any procedure that could generate aerosols. A comprehensive respiratory protection program in accordance with OSHA Standard 29 CFR 1910.134 is required. |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. |
| Body Protection | Disposable, solid-front gown with tight-fitting cuffs or a Tyvek® coverall. | To be worn over scrubs or personal clothing. Gowns should be removed and disposed of as hazardous waste before leaving the laboratory. |
| Eye and Face Protection | Safety goggles and a face shield. | To be worn whenever there is a risk of splash or aerosol generation. |
| Foot Protection | Dedicated, slip-resistant, and closed-toe shoes. | Shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated and clearly marked restricted area with controlled access. A "two-person rule" should be in effect, where a second authorized individual is present and aware of the procedures being conducted.
1. Preparation and Weighing:
-
All manipulations of solid this compound must be performed within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Use dedicated and clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Employ a "wet chemistry" technique whenever possible to reduce the risk of aerosolization. This involves gently adding a solvent to the powder to create a solution before transfer.
2. In-Use Procedures:
-
Keep all containers of this compound tightly sealed when not in use.
-
Transport the compound within the laboratory in a sealed, shatter-proof secondary container.
-
Avoid any direct contact with the skin, eyes, and mucous membranes.
3. Decontamination and Spill Response:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Do not use alcohol-based hand sanitizers, as they may enhance absorption.
-
For spills, evacuate the immediate area and follow established spill cleanup protocols for potent compounds. Use an opioid-specific spill kit containing absorbent materials, decontamination solutions, and appropriate PPE.
-
Decontaminate all surfaces and equipment with a suitable solution, such as a 10% bleach solution followed by a rinse with water, or a commercially available decontamination agent proven effective against potent opioids.
Disposal Plan: Compliant and Safe Waste Management
As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA).
1. Bulk Material Disposal:
-
All expired, unwanted, or waste this compound must be disposed of through a DEA-registered "reverse distributor." It is illegal for laboratory personnel to dispose of these substances directly.
-
Maintain meticulous records of all disposed materials, including the use of DEA Form 41 for registrants to record the destruction of controlled substances.
2. Contaminated Waste:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent pads, must be segregated into clearly labeled hazardous waste containers.
-
This contaminated waste must be disposed of through the institution's hazardous waste management program, which will coordinate with a licensed hazardous waste disposal company.
3. "Non-Recoverable" Waste:
-
Empty containers and syringes that contain only trace, non-recoverable amounts of the compound may be disposed of in a designated sharps container. This must be documented in the controlled substance records.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
